Vatalanib
説明
特性
IUPAC Name |
N-(4-chlorophenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4/c21-15-5-7-16(8-6-15)23-20-18-4-2-1-3-17(18)19(24-25-20)13-14-9-11-22-12-10-14/h1-12H,13H2,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCOYDOIWSSHVCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2NC3=CC=C(C=C3)Cl)CC4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2046919 | |
| Record name | Vatalanib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
212141-54-3 | |
| Record name | Vatalanib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=212141-54-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vatalanib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212141543 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vatalanib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04879 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Vatalanib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VATALANIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5DX9U76296 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Vatalanib: A Technical Guide to its Discovery and Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vatalanib (also known as PTK787 or ZK 222584) is a potent, orally bioavailable, small molecule inhibitor of receptor tyrosine kinases (RTKs).[1][2] Developed through a collaboration between Novartis and Schering AG, this compound was identified via high-throughput screening as a promising anti-angiogenic agent for cancer therapy.[1] This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of this compound, with a focus on quantitative data and detailed experimental methodologies.
Chemical Properties and Synthesis
This compound is an anilinophthalazine derivative with the chemical name N-(4-chlorophenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine.[3] Its chemical formula is C20H15ClN4, and it has a molecular weight of 346.82 g/mol .[1] The synthesis of this compound involves a multi-step process, which is not detailed in the publicly available literature.
Mechanism of Action
This compound exerts its anti-angiogenic effects by targeting the ATP-binding site of several key RTKs involved in tumor growth and neovascularization.[3] Its primary targets are the vascular endothelial growth factor receptors (VEGFRs). It inhibits all known VEGFRs, including VEGFR-1 (Flt-1), VEGFR-2 (KDR/Flk-1), and VEGFR-3 (Flt-4).[2] In addition to VEGFRs, this compound also demonstrates inhibitory activity against platelet-derived growth factor receptor beta (PDGFRβ), c-Kit, and c-Fms at higher concentrations.[4]
The inhibition of these receptor tyrosine kinases blocks downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival, as well as pericyte recruitment, thereby inhibiting the formation of new blood vessels that supply tumors with essential nutrients and oxygen.
Preclinical Development
The preclinical development of this compound involved a comprehensive evaluation of its in vitro and in vivo activities, including kinase inhibition, cellular effects, and anti-tumor efficacy in various cancer models.
In Vitro Kinase Inhibition
The inhibitory activity of this compound against a panel of protein kinases was determined using in vitro kinase assays. These assays typically involve recombinant kinase domains and a phosphate donor to measure the phosphorylation of a substrate peptide.
Table 1: this compound In Vitro Kinase Inhibition
| Kinase Target | IC50 (nM) |
| VEGFR-2 (KDR) | 37 |
| VEGFR-1 (Flt-1) | 77 |
| Flk | 270 |
| VEGFR-3 (Flt-4) | 660 |
| PDGFRβ | 580 |
| c-Kit | 730 |
| c-Fms | 1400 |
Data compiled from multiple sources.[5]
Cellular Assays
The biological effects of this compound were further investigated in various cell-based assays to assess its impact on key cellular processes involved in angiogenesis.
Table 2: this compound Cellular Activity
| Assay | Cell Line | Growth Factor | IC50 (nM) |
| HUVEC Proliferation (Thymidine Incorporation) | HUVEC | VEGF | 7.1 |
| VEGF-induced KDR Phosphorylation | CHO (KDR transfected) | VEGF | 34 |
| VEGF-induced KDR Phosphorylation | HUVEC | VEGF | 17 |
Data compiled from multiple sources.[6]
In Vivo Efficacy
The anti-tumor and anti-angiogenic efficacy of this compound was evaluated in several preclinical animal models of cancer. Oral administration of this compound led to significant tumor growth inhibition in a dose-dependent manner.
Table 3: this compound In Vivo Anti-Tumor Efficacy
| Tumor Model | Animal Model | Dosing (mg/kg/day, p.o.) | Tumor Growth Inhibition |
| Various Human Carcinomas (A431, Ls174T, HT-29, PC-3, DU145, CWR-22) | Nude Mice | 25-100 | Dose-dependent inhibition |
| Xenograft Mouse Model | Mice | Not Specified | 76% |
Data compiled from multiple sources.
Experimental Protocols
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against specific receptor tyrosine kinases.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant GST-fused kinase domains of the target kinases (e.g., VEGFR-2) are expressed in a suitable system (e.g., baculovirus) and purified. A generic substrate peptide, such as poly(Glu:Tyr 4:1), is used as the phosphate acceptor.
-
Reaction Mixture: The kinase reaction is performed in a 96-well plate. The reaction buffer typically contains 20 mM Tris-HCl (pH 7.5), 1-3 mM MnCl2, 3-10 mM MgCl2, 0.25 mg/mL polyethylene glycol 20000, and 1 mM DTT.
-
Assay Procedure:
-
The purified kinase is incubated with varying concentrations of this compound for a defined period at room temperature.
-
The kinase reaction is initiated by the addition of a mixture containing the substrate peptide and γ-[33P]ATP (as the phosphate donor).
-
The reaction is allowed to proceed for a specific time (e.g., 10 minutes) at ambient temperature.
-
The reaction is terminated by the addition of EDTA.
-
-
Detection and Quantification:
-
A portion of the reaction mixture is transferred to a polyvinylidene difluoride (PVDF) membrane using a filter-binding apparatus.
-
The membrane is washed extensively with phosphoric acid to remove unincorporated γ-[33P]ATP.
-
The amount of incorporated radiolabeled phosphate on the substrate peptide is quantified using a scintillation counter.
-
-
Data Analysis: The percentage of inhibition for each this compound concentration is calculated, and the IC50 value is determined by linear regression analysis.[7]
Endothelial Cell Proliferation Assay (BrdUrd Incorporation)
Objective: To assess the effect of this compound on VEGF-induced proliferation of human umbilical vein endothelial cells (HUVECs).
Methodology:
-
Cell Culture: HUVECs are seeded in 96-well plates coated with 1.5% gelatin and cultured in growth medium at 37°C and 5% CO2.
-
Treatment: After reaching subconfluency, the growth medium is replaced with basal medium containing a low percentage of fetal calf serum (FCS) and a constant concentration of VEGF (e.g., 50 ng/mL). Cells are treated with a range of this compound concentrations. Control wells with and without VEGF are also included.
-
BrdUrd Labeling: After 24 hours of incubation with this compound, a 5-bromo-2'-deoxyuridine (BrdUrd) labeling solution is added to each well, and the cells are incubated for an additional 24 hours.
-
Detection:
-
The cells are fixed, and the DNA is denatured to expose the incorporated BrdUrd.
-
A peroxidase-labeled anti-BrdUrd antibody is added to the wells.
-
After incubation and washing, a substrate solution (e.g., 3,3',5,5'-tetramethylbenzidine) is added to produce a colored product.
-
-
Quantification: The absorbance of the colored product is measured using a spectrophotometer at 450 nm. The intensity of the color is proportional to the amount of BrdUrd incorporated into the DNA, which reflects the rate of cell proliferation.[7]
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in an in vivo setting.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used.
-
Tumor Implantation: Human tumor cells (e.g., A431, HT-29) are injected subcutaneously into the flank of the mice.
-
Treatment: Once the tumors reach a palpable size, the mice are randomized into control and treatment groups. This compound is administered orally (p.o.) once daily at various doses (e.g., 25, 50, 100 mg/kg). The control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (length × width^2) / 2.
-
Endpoint: The study is terminated when the tumors in the control group reach a predetermined size or after a specific duration of treatment.
-
Data Analysis: The mean tumor volume of the treated groups is compared to the control group to determine the percentage of tumor growth inhibition.
Signaling Pathways and Experimental Workflows
Caption: this compound's mechanism of action targeting key signaling pathways.
Caption: Workflow for the in vitro kinase inhibition assay.
Caption: Workflow for the endothelial cell proliferation assay.
Conclusion
This compound is a potent, orally active inhibitor of VEGFR tyrosine kinases with significant anti-angiogenic and anti-tumor activity demonstrated in preclinical studies. Its well-defined mechanism of action and efficacy in a range of in vitro and in vivo models provided a strong rationale for its clinical development as a targeted cancer therapy. This technical guide summarizes the key preclinical data and methodologies that formed the foundation for the clinical investigation of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Phase II trial of this compound in patients with advanced or metastatic pancreatic adenocarcinoma after first-line gemcitabine therapy (PCRT O4-001) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PTK787/ZK 222584, a novel and potent inhibitor of vascular endothelial growth factor receptor tyrosine kinases, impairs vascular endothelial growth factor-induced responses and tumor growth after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. selleckchem.com [selleckchem.com]
Vatalanib: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Vatalanib (also known as PTK787 or ZK 222584), a multi-targeted tyrosine kinase inhibitor. The information is intended for researchers, scientists, and drug development professionals, offering detailed data on its chemical properties, mechanism of action, and relevant experimental protocols.
Core Chemical and Pharmacological Properties
This compound is an orally bioavailable anilinophthalazine derivative that acts as a potent inhibitor of angiogenesis, the formation of new blood vessels, a critical process in tumor growth and metastasis.[1][2]
| Identifier | Value | Reference |
| CAS Number | 212141-54-3 | [3] |
| Molecular Formula | C20H15ClN4 | [3] |
Mechanism of Action and Target Profile
This compound functions as a multi-targeted tyrosine kinase inhibitor, primarily targeting Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptor (PDGFR), and c-Kit.[1][2][4] By inhibiting these receptors, this compound effectively blocks the downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival, which are essential for angiogenesis.[5] The primary targets and their corresponding in vitro inhibitory concentrations (IC50) are summarized below.
| Target | IC50 (nM) | Reference |
| VEGFR-2 (KDR) | 37 | [6] |
| VEGFR-1 (Flt-1) | 77 | [7] |
| VEGFR-3 (Flt-4) | 190 | [4] |
| PDGFRβ | 580 | [6] |
| c-Kit | 730 | [6] |
The inhibition of VEGFR-2 is considered the most significant for this compound's anti-angiogenic effects.[1][5] Downstream signaling cascades affected by this compound include the MAPK/ERK, AKT, and JUN pathways.[4]
Signaling Pathway Diagram
The following diagram illustrates the signaling pathway inhibited by this compound.
Caption: this compound inhibits VEGFR, PDGFR, and c-Kit, blocking downstream pro-angiogenic signaling.
Experimental Protocols
In Vitro Kinase Assay
This protocol outlines the methodology for determining the in vitro inhibitory activity of this compound against target kinases.
Objective: To quantify the IC50 value of this compound for specific receptor tyrosine kinases.
Materials:
-
Recombinant GST-fused kinase domains (e.g., VEGFR-2, PDGFRβ)
-
γ-[33P]ATP
-
Poly-(Glu:Tyr 4:1) peptide substrate
-
96-well filter plates
-
Kinase buffer (20 mM Tris-HCl pH 7.5, 1-3 mM MnCl2, 3-10 mM MgCl2, 1 mM DTT, 10 μM sodium vanadate)
-
This compound stock solution in DMSO
-
EDTA solution (250 mM)
-
0.5% H3PO4 wash buffer
-
Ethanol
-
Scintillation cocktail
Procedure:
-
Prepare serial dilutions of this compound in the kinase buffer.
-
In a 96-well plate, add the recombinant kinase, the poly-(Glu:Tyr 4:1) substrate, and the this compound dilution (or DMSO for control).
-
Initiate the kinase reaction by adding γ-[33P]ATP.
-
Incubate the plate at ambient temperature for 10 minutes.
-
Stop the reaction by adding EDTA solution.
-
Transfer a portion of the reaction mixture to a 96-well filter plate with a polyvinylidene difluoride membrane.
-
Wash the membrane extensively with 0.5% H3PO4 to remove unincorporated γ-[33P]ATP.
-
Rinse the membrane with ethanol and allow it to dry.
-
Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the control and determine the IC50 value using linear regression analysis.[6]
Endothelial Cell Proliferation Assay (BrdU Incorporation)
This protocol describes a method to assess the effect of this compound on VEGF-induced endothelial cell proliferation.
Objective: To measure the inhibitory effect of this compound on the proliferation of human umbilical vein endothelial cells (HUVECs).
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Gelatin-coated 96-well plates
-
HUVEC growth medium
-
Basal medium with 1.5% FCS
-
Recombinant human VEGF
-
This compound stock solution in DMSO
-
BrdU labeling solution
-
Fixation solution
-
Peroxidase-labeled anti-BrdUrd antibody
-
3,3′5,5′-tetramethylbenzidine (TMB) substrate
-
Spectrophotometer
Procedure:
-
Seed HUVECs in gelatin-coated 96-well plates and incubate for 24 hours.
-
Replace the growth medium with basal medium containing VEGF (e.g., 50 ng/mL) and varying concentrations of this compound (or DMSO for control).
-
Incubate the cells for 24 hours.
-
Add BrdU labeling solution to each well and incubate for an additional 24 hours.
-
Fix the cells and add the peroxidase-labeled anti-BrdUrd antibody.
-
Add TMB substrate and measure the absorbance at 450 nm using a spectrophotometer.
-
The absorbance is proportional to the amount of BrdU incorporated, which reflects cell proliferation. Calculate the IC50 of this compound for inhibiting VEGF-induced proliferation.[6]
In Vivo and Clinical Data Summary
This compound has been evaluated in numerous preclinical and clinical studies. In vivo studies using xenograft models of various human carcinomas in nude mice have demonstrated that oral administration of this compound (25-100 mg/kg daily) can inhibit tumor growth and metastasis.[6]
Clinical data from the CONFIRM 1 and 2 phase III trials in patients with metastatic colorectal cancer, where this compound was added to FOLFOX chemotherapy, are summarized below.
| Endpoint | CONFIRM 1 (this compound + FOLFOX vs. Placebo + FOLFOX) | CONFIRM 2 (this compound + FOLFOX vs. Placebo + FOLFOX) | Reference |
| Progression-Free Survival (Hazard Ratio) | 0.88 | 0.83 | [3] |
| Overall Survival (Hazard Ratio) | 1.08 | 1.00 | [3] |
| Response Rate in High Vascular Density Tumors | Increased from 15% to 50% with this compound | - | [7] |
While the primary endpoints for overall survival were not met in the broader population, subgroup analyses suggested potential clinical benefit in patients with high lactate dehydrogenase (LDH) levels or tumors with high vascular density.[7][8]
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for the preclinical evaluation of this compound.
Caption: Preclinical to clinical evaluation workflow for this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Facebook [cancer.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Vascular density analysis in colorectal cancer patients treated with this compound (PTK787/ZK222584) in the randomised CONFIRM trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: the clinical development of a tyrosine kinase inhibitor of angiogenesis in solid tumours [pubmed.ncbi.nlm.nih.gov]
Vatalanib Pharmacodynamics: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacodynamics of Vatalanib (also known as PTK787 or ZK-222584), a potent, orally available small molecule inhibitor of receptor tyrosine kinases. This document details its mechanism of action, quantitative inhibitory profile, and key experimental protocols relevant to its preclinical and clinical investigation.
Core Mechanism of Action
This compound is a multi-targeted tyrosine kinase inhibitor that primarily exerts its anti-angiogenic effects by targeting vascular endothelial growth factor receptors (VEGFRs).[1][2] It also demonstrates inhibitory activity against other receptor tyrosine kinases implicated in tumor growth and progression, including platelet-derived growth factor receptor (PDGFR) and c-Kit.[1][2] By binding to the ATP-binding site of these receptors, this compound blocks downstream signaling pathways that are crucial for endothelial cell proliferation, migration, and survival, as well as pericyte recruitment, thereby inhibiting the formation of new blood vessels that supply tumors with essential nutrients and oxygen.
Quantitative Inhibitory Profile
The inhibitory activity of this compound has been quantified against a panel of purified kinases. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, providing a clear overview of its potency and selectivity.
| Target Kinase | IC50 (nM) |
| VEGFR-2 (KDR) | 37[3] |
| VEGFR-1 (Flt-1) | 77 |
| VEGFR-3 (Flt-4) | 640 |
| PDGFRβ | 580[3] |
| c-Kit | 730[3] |
| Flt-1 (murine) | 270[3] |
Key Signaling Pathway Inhibition
This compound's primary mechanism of action is the inhibition of the VEGFR signaling cascade, a critical pathway in angiogenesis. The following diagram illustrates the key components of this pathway and the point of this compound's intervention.
References
Preclinical Toxicology Profile of Vatalanib: A Technical Overview
Despite extensive investigation into the clinical applications of Vatalanib (also known as PTK787 or ZK-222584), a potent oral inhibitor of vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptor (PDGFR), and c-Kit, a comprehensive public record of its preclinical toxicology profile remains largely unavailable. While numerous clinical trials have documented its adverse effects in humans, detailed quantitative data and experimental protocols from preclinical toxicology studies in animal models are not readily found in published literature or public databases. This information is typically proprietary to the developing pharmaceutical companies.
This guide synthesizes the limited publicly available information regarding the preclinical safety of this compound and outlines the standard types of preclinical toxicology studies that would have been required for its regulatory submission.
Mechanism of Action and Signaling Pathway
This compound primarily exerts its anti-angiogenic effects by inhibiting the tyrosine kinase activity of all known VEGF receptors (VEGFR-1, -2, and -3). This blockade disrupts the downstream signaling cascade initiated by VEGF, which is crucial for endothelial cell proliferation, migration, and survival, ultimately leading to the inhibition of new blood vessel formation. Additionally, this compound's inhibition of PDGFR and c-Kit contributes to its anti-tumor activity.
Caption: this compound inhibits VEGF-induced signaling, blocking angiogenesis.
Preclinical Safety Assessment: An Overview
Standard preclinical toxicology programs are designed to characterize the safety profile of a new drug candidate before it is administered to humans. These studies are conducted in compliance with Good Laboratory Practice (GLP) regulations and typically include a rodent (e.g., rat) and a non-rodent (e.g., dog) species. The core components of such a program are outlined below. While specific data for this compound is not public, these represent the types of studies that would have been conducted.
Acute Toxicity Studies
Acute toxicity studies are designed to determine the potential adverse effects of a single high dose of a substance. These studies help in determining the median lethal dose (LD50) and identifying target organs for toxicity.
Typical Experimental Protocol:
-
Species: Rat and/or mouse.
-
Administration: Oral (gavage), consistent with the clinical route of administration for this compound.
-
Dose Levels: A range of single doses, including a vehicle control.
-
Observation Period: Typically 14 days, with close monitoring for clinical signs of toxicity, morbidity, and mortality.
-
Endpoints: Clinical signs, body weight changes, mortality, and gross necropsy of all animals.
A predicted acute oral toxicity value for this compound in rats has been reported as an LD50 of 2.4258 mol/kg, however, this is a computational prediction and not experimentally derived data.
Repeat-Dose Toxicity Studies
Repeat-dose toxicity studies are crucial for evaluating the toxicological effects of a drug after prolonged exposure. These studies help to identify target organs, determine the No-Observed-Adverse-Effect Level (NOAEL), and inform the selection of safe starting doses for clinical trials.
Typical Experimental Protocol (Sub-chronic - e.g., 28-day or 90-day study):
-
Species: Rat and Dog.
-
Administration: Daily oral administration for the duration of the study.
-
Dose Levels: At least three dose levels (low, mid, high) and a control group. The high dose is typically selected to induce some level of toxicity.
-
Monitoring: Daily clinical observations, weekly body weight and food consumption measurements.
-
Endpoints: Hematology, clinical chemistry, urinalysis, gross pathology, organ weights, and histopathological examination of a comprehensive list of tissues.
While specific findings for this compound are not public, in-vivo studies in nude mice for efficacy at doses of 25-100 mg/kg were reported to not have a significant effect on circulating blood cells or bone marrow leukocytes. This suggests a degree of safety at these therapeutic doses in this specific model, but does not replace a full toxicology assessment.
Safety Pharmacology
Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.
Typical Experimental Workflow:
Caption: Standard workflow for safety pharmacology assessment.
Genotoxicity Studies
A battery of in-vitro and in-vivo tests are conducted to assess the potential of a drug to cause genetic damage.
Typical Genotoxicity Test Battery:
-
Ames Test: An in-vitro test for gene mutations in bacteria.
-
In-vitro Mammalian Cell Cytogenetic Assay: To assess chromosomal damage in mammalian cells.
-
In-vivo Micronucleus Test: An in-vivo test in rodents to detect damage to chromosomes or the mitotic apparatus.
Carcinogenicity Studies
Long-term studies in animals are performed to identify the tumorigenic potential of a drug. These are typically required for drugs intended for chronic use.
Typical Experimental Protocol:
-
Species: Rat (2-year bioassay) and Mouse (e.g., 6-month transgenic model).
-
Administration: Daily oral administration for the lifespan of the animal model.
-
Endpoints: Comprehensive histopathological evaluation for the presence of neoplasms.
Reproductive and Developmental Toxicology
These studies evaluate the potential effects of the drug on fertility, embryonic and fetal development, and pre- and postnatal development.
Typical Study Segments:
-
Fertility and Early Embryonic Development (Segment I): Assesses effects on male and female reproductive function.
-
Embryo-Fetal Development (Segment II): Evaluates the potential for teratogenicity.
-
Pre- and Postnatal Development (Segment III): Examines effects on the developing offspring from conception through weaning.
Summary of Preclinical Toxicology Data
Due to the lack of publicly available preclinical toxicology reports for this compound, it is not possible to provide a quantitative summary in a tabular format as requested. The information that would typically be presented in such tables, including NOAELs, target organ toxicities across different species and study durations, and findings from safety pharmacology, genotoxicity, and carcinogenicity studies, remains within the proprietary domain of the drug's developers.
Conclusion
The preclinical toxicology profile of this compound, as required for its progression into clinical trials, would have encompassed a comprehensive suite of studies in both rodent and non-rodent species. These studies would have systematically evaluated the potential for acute and chronic toxicity, effects on vital organ systems, genotoxicity, carcinogenicity, and reproductive and developmental toxicity. While the outcomes of these specific studies are not publicly documented, the progression of this compound into late-stage clinical trials suggests that an acceptable risk-benefit profile was established in these preclinical models. Researchers and drug development professionals should be aware that the absence of public preclinical toxicology data is common for many investigational drugs, and any assessment of this compound's safety in preclinical models is limited to this understanding of standard regulatory requirements.
Methodological & Application
Vatalanib In Vitro Cell-Based Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vatalanib (also known as PTK787 or ZK 222584) is a potent, orally bioavailable small molecule inhibitor of multiple receptor tyrosine kinases (RTKs).[1][2] It primarily targets all known Vascular Endothelial Growth Factor Receptors (VEGFRs), playing a crucial role in angiogenesis, the formation of new blood vessels.[1][2] Additionally, this compound inhibits other RTKs implicated in tumor growth and proliferation, including Platelet-Derived Growth Factor Receptor Beta (PDGFRβ) and c-Kit.[2][3] This multi-targeted approach makes this compound a subject of significant interest in oncology research for its potential to inhibit tumor growth, progression, and metastasis.
These application notes provide detailed protocols for a range of in vitro cell-based assays to characterize the activity of this compound. The protocols cover the assessment of its inhibitory effects on target kinases, as well as its functional impact on endothelial and cancer cell proliferation, apoptosis, and migration.
Mechanism of Action
This compound exerts its anti-angiogenic and anti-tumor effects by binding to the ATP-binding site of the intracellular tyrosine kinase domain of its target receptors. This competitive inhibition prevents the autophosphorylation and subsequent activation of downstream signaling pathways, thereby inhibiting the cellular processes that rely on these signals, such as proliferation, migration, and survival.
Figure 1. this compound Signaling Pathway Inhibition.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of this compound against its primary kinase targets and in various cell-based assays.
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| Biochemical Kinase Assays | ||||
| Cell-Free Kinase Assay | VEGFR2/KDR | IC50 | 37 nM | [3] |
| Cell-Free Kinase Assay | VEGFR1/Flt-1 | IC50 | ~18-fold less potent than VEGFR2 | [3] |
| Cell-Free Kinase Assay | VEGFR3/Flt-4 | IC50 | ~18-fold less potent than VEGFR2 | [3] |
| Cell-Free Kinase Assay | PDGFRβ | IC50 | 580 nM | [3] |
| Cell-Free Kinase Assay | c-Kit | IC50 | 730 nM | [3] |
| Cell-Based Assays | ||||
| Proliferation Assay (BrdU) | HUVECs (VEGF-induced) | IC50 | 7.1 nM | [3] |
| Apoptosis Assay (Annexin V) | Chronic Lymphocytic Leukemia (CLL) cells | LC50 | 48.4 µM |
Experimental Protocols
Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol describes a non-radioactive, luminescence-based assay to determine the IC50 of this compound against its target kinases (VEGFR2, PDGFRβ, c-Kit). The ADP-Glo™ Kinase Assay measures the amount of ADP produced during the kinase reaction.
Figure 2. ADP-Glo™ Kinase Assay Workflow.
Materials:
-
Recombinant human kinases (VEGFR2, PDGFRβ, c-Kit)
-
Kinase-specific substrate (e.g., Poly(Glu,Tyr) 4:1)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)
-
384-well white, low-volume plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in kinase buffer containing a constant, low percentage of DMSO (e.g., 1%).
-
Dilute the kinase and substrate/ATP mix in kinase buffer to the desired concentrations. The optimal concentrations should be determined empirically but are typically in the low ng range for the enzyme and near the Km for ATP.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µl of each this compound dilution or vehicle control.
-
Add 2 µl of the diluted kinase to each well.
-
Initiate the reaction by adding 2 µl of the substrate/ATP mix.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Plot the luminescence signal against the logarithm of the this compound concentration.
-
Calculate the IC50 value using a suitable nonlinear regression model (e.g., sigmoidal dose-response).
-
Endothelial Cell Proliferation Assay (BrdU Incorporation)
This assay measures the anti-proliferative effect of this compound on Human Umbilical Vein Endothelial Cells (HUVECs) stimulated with VEGF. Proliferation is quantified by measuring the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
Basal Medium with 1.5% Fetal Calf Serum (FCS)
-
Recombinant human VEGF
-
This compound
-
BrdU Cell Proliferation Assay Kit
-
96-well plates coated with 1.5% gelatin
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed subconfluent HUVECs into gelatin-coated 96-well plates and incubate for 24 hours at 37°C and 5% CO₂.[3]
-
-
Treatment:
-
BrdU Labeling and Detection:
-
After 24 hours of incubation, add BrdU labeling solution to each well and incubate for an additional 24 hours.[3]
-
Fix the cells and denature the DNA according to the assay kit manufacturer's instructions.
-
Add the peroxidase-labeled anti-BrdU antibody and incubate.[3]
-
Add the TMB substrate and measure the absorbance at 450 nm using a microplate reader.[3]
-
-
Data Analysis:
-
Calculate the percentage of proliferation inhibition relative to the VEGF-stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay quantifies the induction of apoptosis by this compound in cancer cells (e.g., chronic lymphocytic leukemia cells). It utilizes Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane during early apoptosis, and propidium iodide (PI) to identify necrotic cells.
Materials:
-
Cancer cell line of interest (e.g., JVM-3 for CLL)
-
Appropriate cell culture medium (e.g., RPMI 1640 with 20% FCS)
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Culture the cells in the presence of various concentrations of this compound (e.g., 1 to 200 µM) or vehicle control for 24 hours.
-
-
Staining:
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cell populations.
-
-
Data Analysis:
-
Quantify the percentage of apoptotic cells at each this compound concentration.
-
Determine the LC50 (lethal concentration 50%) value, which is the concentration of this compound that induces apoptosis in 50% of the cell population.
-
Cell Migration Assay (Transwell Assay)
This assay assesses the effect of this compound on the migration of cancer or endothelial cells towards a chemoattractant.
Materials:
-
Cell line of interest (e.g., HUVECs or a cancer cell line)
-
Transwell inserts (typically with 8 µm pores) for 24-well plates
-
Serum-free cell culture medium
-
Medium containing a chemoattractant (e.g., 10% FBS or a specific growth factor)
-
This compound
-
Cotton swabs
-
Fixing solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% crystal violet)
-
Microscope
Procedure:
-
Assay Setup:
-
Add medium containing the chemoattractant to the lower chamber of the 24-well plate.
-
Resuspend the cells in serum-free medium containing various concentrations of this compound or vehicle control.
-
Seed the cell suspension into the upper chamber of the Transwell inserts.
-
-
Incubation:
-
Incubate the plate for a duration that allows for cell migration (typically 4-24 hours), depending on the cell type.
-
-
Fixation and Staining:
-
Remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with the fixing solution.
-
Stain the migrated cells with crystal violet.
-
-
Data Analysis:
-
Wash the inserts and allow them to dry.
-
Count the number of migrated cells in several microscopic fields for each insert.
-
Calculate the percentage of migration inhibition compared to the vehicle control and determine the IC50 value.
-
These protocols provide a framework for the in vitro evaluation of this compound. Researchers should optimize the specific conditions for their cell lines and experimental setup.
References
Application Notes and Protocols for Preparing Vatalanib Stock Solution in DMSO
These application notes provide a detailed protocol for the preparation, storage, and handling of Vatalanib stock solutions using Dimethyl Sulfoxide (DMSO) as a solvent. This guide is intended for researchers, scientists, and professionals in drug development who are working with this multi-targeted tyrosine kinase inhibitor.
Introduction to this compound
This compound (also known as PTK787 or ZK-222584) is a potent, orally active small molecule inhibitor of angiogenesis.[1] It primarily targets all known Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptor (PDGFR), and c-Kit.[1][2] By inhibiting these receptor tyrosine kinases, this compound disrupts the signaling pathways crucial for tumor angiogenesis and growth, making it a subject of investigation for the treatment of various solid tumors.[2][3]
This compound Properties and Solubility
A summary of the key chemical and physical properties of this compound is provided in the table below. This information is critical for accurate preparation of stock solutions.
| Property | Value | References |
| Molecular Formula | C₂₀H₁₅ClN₄ | [1][4][5] |
| Molecular Weight | 346.81 g/mol | [4][5][6] |
| Appearance | Solid powder | [6] |
| Solubility in DMSO | ≥16.85 mg/mL to 85 mg/mL | [6][7] |
| Storage of Powder | -20°C for up to 3 years | [4][8] |
| Storage of Stock Solution in DMSO | -80°C for up to 6 months, -20°C for up to 1 month | [4][8][9] |
Note: The solubility of this compound in DMSO can be enhanced with ultrasonication.[4] It is also advised to use fresh, moisture-free DMSO as absorbed moisture can reduce solubility.[7]
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO.
3.1. Materials and Equipment
-
This compound powder
-
Anhydrous/molecular sieve-treated DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
3.2. Safety Precautions
-
Handle this compound powder in a chemical fume hood to avoid inhalation.
-
Wear appropriate PPE at all times.
-
DMSO can facilitate the absorption of chemicals through the skin. Avoid direct contact.
-
Consult the Safety Data Sheet (SDS) for this compound before handling.
3.3. Stock Solution Preparation
-
Equilibrate Reagents: Allow the vial of this compound powder and the DMSO to reach room temperature before opening to prevent condensation of moisture.
-
Weigh this compound: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.47 mg of this compound (Molecular Weight: 346.81 g/mol ).
-
Add DMSO: Add the calculated volume of DMSO to the tube containing the this compound powder. To prepare a 10 mM stock with 3.47 mg of this compound, add 1 mL of DMSO.
-
Dissolve this compound: Close the tube tightly and vortex thoroughly until the powder is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.[4] Visually inspect the solution to ensure there are no visible particles.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[8] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4][8][9]
3.4. Preparation of Working Solutions
For cell-based assays, the DMSO stock solution should be diluted in the appropriate cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[8]
Visualizations
4.1. Experimental Workflow
The following diagram illustrates the workflow for preparing the this compound stock solution.
Caption: Workflow for this compound Stock Solution Preparation.
4.2. This compound Signaling Pathway Inhibition
This compound exerts its anti-angiogenic effects by inhibiting key receptor tyrosine kinases. The diagram below depicts the signaling pathways targeted by this compound.
Caption: this compound inhibits VEGFR, PDGFR, and c-Kit signaling pathways.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound | C20H15ClN4 | CID 151194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. GSRS [precision.fda.gov]
- 6. raybiotech.com [raybiotech.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. This compound Datasheet DC Chemicals [dcchemicals.com]
Vatalanib Administration for In Vivo Mouse Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Vatalanib administration routes for in vivo mouse studies, focusing on oral gavage and intraperitoneal injection. This document includes detailed experimental protocols, a summary of quantitative data from preclinical studies, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction
This compound (also known as PTK787 or ZK 222584) is a potent, orally active small molecule inhibitor of multiple receptor tyrosine kinases (RTKs).[1][2] Its primary targets include all known Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptor (PDGFR), and c-Kit.[1][2][3] By inhibiting these receptors, this compound effectively blocks downstream signaling pathways crucial for tumor angiogenesis, proliferation, and survival. These characteristics make it a valuable tool in preclinical cancer research.
Data Summary
The following tables summarize quantitative data from various in vivo mouse studies investigating the efficacy of this compound.
Table 1: this compound Efficacy in Xenograft Mouse Models
| Tumor Model | Administration Route | Dosage Regimen | Outcome | Reference |
| Various human carcinomas (A431, Ls174T, HT-29, PC-3, DU145, CWR-22) | Oral (p.o.) | 25-100 mg/kg, once daily | Dose-dependent inhibition of tumor growth and metastases.[3][4] | [3][4] |
| Gastric cancer (N87) | Oral (p.o.) | 100 mg/kg/day | In combination with everolimus, reduced tumor size by approximately 50% compared to everolimus alone.[5] | [5] |
| Human glioma (U251) | Oral (p.o.) | 50 mg/kg/day | When combined with HET0016 from day 0, decreased tumor volume, proliferation, and migration.[6] | [6] |
| Chronic Lymphocytic Leukemia (CLL)-like (JVM-3) | Oral (p.o.) | 100 mg/kg for 21 days | 76% tumor inhibition rate.[7] | [7] |
| Xenograft model | Oral (gastric tube) | Not specified | 76% tumor inhibition rate.[8] | [8] |
Table 2: this compound Pharmacokinetic and In Vitro Potency Data
| Parameter | Value | Cell/Assay Type | Reference |
| IC50 | |||
| VEGFR-2 (KDR) | 37 nM | Cell-free assay | [3] |
| VEGFR-1 (Flt-1) | 77 nM | Cell-free assay | |
| c-Kit | 730 nM | Cell-free assay | [3] |
| PDGFRβ | 580 nM | Cell-free assay | [3] |
| Pharmacokinetics | |||
| Plasma concentration after 50 mg/kg oral dose in mice | > 1 µM for over 8 hours | In vivo mouse study | [9] |
Signaling Pathways
This compound exerts its anti-tumor effects by inhibiting key signaling pathways involved in angiogenesis and cell proliferation.
Caption: this compound inhibits VEGFR, PDGFR, and c-Kit signaling.
Experimental Protocols
Detailed methodologies for the preparation and administration of this compound are provided below.
Formulation of this compound for In Vivo Administration
This compound can be formulated for both oral and intraperitoneal administration. A common formulation involves the use of a vehicle containing DMSO, PEG300, Tween 80, and sterile water.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile deionized water (ddH₂O) or saline
-
Sterile tubes and syringes
Protocol for a 1 mL Working Solution:
-
Prepare an 80 mg/mL stock solution of this compound in DMSO. Ensure the this compound is fully dissolved.
-
In a sterile tube, add 400 µL of PEG300.
-
To the PEG300, add 50 µL of the 80 mg/mL this compound stock solution. Mix thoroughly until the solution is clear.
-
Add 50 µL of Tween 80 to the mixture and mix until clear.
-
Add 500 µL of sterile ddH₂O or saline to bring the final volume to 1 mL.
-
Vortex the solution until it is a clear, homogenous mixture.
-
It is recommended to use the mixed solution immediately for optimal results.[3]
This formulation results in a final this compound concentration of 4 mg/mL. The volume administered to each mouse should be calculated based on its body weight to achieve the desired dosage.
Oral Gavage Administration
Oral gavage is a common and effective method for administering this compound in mice.
Caption: Workflow for oral gavage administration of this compound.
Protocol:
-
Dosage Calculation: Calculate the required volume of the this compound formulation based on the mouse's body weight and the desired dose (e.g., 50 mg/kg).
-
Animal Restraint: Properly restrain the mouse by gently scruffing the back of the neck to immobilize the head.
-
Gavage Needle Insertion:
-
Use a sterile, ball-tipped gavage needle appropriate for the size of the mouse.
-
Gently insert the needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The mouse should swallow the needle as it is gently advanced. Do not force the needle.
-
-
Administration: Once the needle is in the correct position (esophagus), slowly administer the calculated volume of the this compound solution.
-
Needle Withdrawal: Gently and smoothly withdraw the gavage needle.
-
Post-Procedure Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy.
Intraperitoneal (IP) Injection
Intraperitoneal injection is another viable route for this compound administration.
Caption: Workflow for intraperitoneal injection of this compound.
Protocol:
-
Dosage Calculation: Calculate the required volume of the this compound formulation based on the mouse's body weight and the desired dose (e.g., 10 mg/kg).
-
Animal Restraint: Restrain the mouse to expose the abdomen. This can be done by scruffing the neck and securing the tail.
-
Injection Site: The preferred injection site is the lower right or left quadrant of the abdomen to avoid puncturing the bladder or cecum.
-
Needle Insertion:
-
Use a sterile needle (25-27 gauge).
-
Insert the needle at a 10-20 degree angle into the peritoneal cavity.
-
-
Aspiration: Gently pull back on the plunger to ensure no fluid (urine or blood) is aspirated. If fluid is drawn, reposition the needle.
-
Injection: Slowly inject the calculated volume of the this compound solution into the peritoneal cavity.
-
Needle Withdrawal: Withdraw the needle and return the mouse to its cage.
-
Post-Procedure Monitoring: Monitor the mouse for any adverse reactions.
Conclusion
This compound is a versatile multi-targeted tyrosine kinase inhibitor with proven efficacy in various preclinical mouse models of cancer. The administration routes and protocols detailed in these application notes provide a foundation for researchers to design and execute robust in vivo studies. Proper formulation and administration techniques are critical for obtaining reliable and reproducible results in the evaluation of this compound's therapeutic potential.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Phase II trial of this compound in patients with advanced or metastatic pancreatic adenocarcinoma after first-line gemcitabine therapy (PCRT O4-001) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Effects of this compound on tumor growth can be potentiated by mTOR blockade in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combination of this compound and a 20-HETE synthesis inhibitor results in decreased tumor growth in an animal model of human glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The vascular endothelial growth factor receptor tyrosine kinase inhibitors this compound and pazopanib potently induce apoptosis in chronic lymphocytic leukemia cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. medchemexpress.com [medchemexpress.com]
Vatalanib in Xenograft Models: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of vatalanib (also known as PTK787 or ZK 222584), a potent oral tyrosine kinase inhibitor, in preclinical xenograft models. This document includes detailed information on dosage, treatment schedules, and experimental protocols to guide researchers in designing and executing their studies.
Mechanism of Action
This compound is a multi-targeted tyrosine kinase inhibitor that primarily targets Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptor (PDGFR), and c-Kit.[1][2][3][4] By inhibiting these receptors, this compound effectively blocks the signaling pathways crucial for angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis.[2][5] Its oral bioavailability makes it a convenient compound for in vivo studies.[3]
This compound Signaling Pathway Inhibition
This compound exerts its anti-angiogenic effects by blocking the phosphorylation of key tyrosine kinase receptors. The diagram below illustrates the primary signaling pathways inhibited by this compound.
References
Troubleshooting & Optimization
Vatalanib Technical Support Center: Troubleshooting Solubility and Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of Vatalanib (also known as PTK787 or ZK 222584) for in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable, small-molecule inhibitor of multiple protein tyrosine kinases.[1][2] Its primary targets are the Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, and VEGFR-3), which are crucial for angiogenesis, the formation of new blood vessels.[3][4] By inhibiting these receptors, this compound blocks VEGF-stimulated endothelial cell proliferation, migration, and survival.[5] It also shows inhibitory activity against Platelet-Derived Growth Factor Receptor (PDGFR), c-Kit, and c-Fms at higher concentrations.[2][4] This anti-angiogenic activity makes it a subject of investigation for treating various cancers.[1]
Q2: What is the best solvent to prepare a this compound stock solution?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[6][7] this compound and its salts exhibit high solubility in DMSO.[8][9][10][11] For optimal results, use fresh, anhydrous DMSO, as moisture can reduce solubility.[8]
Q3: How should I store this compound powder and stock solutions?
A3: this compound as a solid powder should be stored at -20°C, where it is stable for at least four years.[10][12] Once dissolved in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months, or at -20°C for up to 1 month.[6][13] Aqueous solutions are not recommended for storage for more than one day.[12]
Q4: Can I dissolve this compound directly in aqueous buffers or cell culture media?
A4: this compound is sparingly soluble in aqueous buffers.[12] Direct dissolution in media is not recommended due to the high probability of precipitation. The standard method is to first dissolve this compound in DMSO to create a concentrated stock solution and then dilute this stock into the aqueous buffer or cell culture medium to the final desired concentration.[12]
Q5: My this compound precipitated after I diluted my DMSO stock into the cell culture medium. What should I do?
A5: Precipitation upon dilution into aqueous media is a common issue. Please refer to the Troubleshooting Guide below for a step-by-step approach to resolving this problem. The key is to ensure the final DMSO concentration in the media is low (typically ≤0.5%) and to mix the solution thoroughly during dilution.
This compound Solubility Data
The following tables summarize the solubility of this compound and its common salt forms in various solvents. Note that values can vary slightly between suppliers.
Table 1: this compound (Free Base) Solubility
| Solvent | Maximum Concentration (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | ≥16.85[9][14] - 62.5[5][6] | ~48.6 - 180.2 | May require sonication to fully dissolve.[5][6] |
| Ethanol | ~3.0[9][14] - 6[8] | ~8.7 - 17.3 | May require warming and sonication.[9][14] |
| Water | ~10[8] - 32.53[9][14] | ~28.8 - 93.8 | May require warming and sonication.[9][14] |
Table 2: this compound Hydrochloride (2HCl) Solubility
| Solvent | Maximum Concentration (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | 21[11] - 25[10][12] | ~50.0 - 59.6 | |
| Ethanol | 0.3[10][12] | ~0.7 | |
| DMSO:PBS (1:10, pH 7.2) | ~0.09[12][15] | ~0.21 | Sparingly soluble.[12] |
Table 3: this compound Succinate Solubility
| Solvent | Maximum Concentration (mg/mL) | Molar Equivalent (mM) |
| DMSO | 46.49 | 100 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Weighing: Accurately weigh out the required amount of this compound powder. For example, for 1 mL of a 10 mM stock solution of this compound free base (MW: 346.81 g/mol ), you would need 3.47 mg.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to the this compound powder.
-
Dissolution: Vortex the solution vigorously. If necessary, use an ultrasonic bath for a few minutes to ensure the compound is completely dissolved.[5][6] Visually inspect the solution to confirm there are no undissolved particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[6]
Protocol 2: Preparation of Working Solution in Cell Culture Media
-
Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warming: Gently warm your cell culture medium to 37°C.
-
Dilution: To minimize precipitation, perform a serial dilution or add the stock solution dropwise to the pre-warmed medium while gently vortexing or swirling the tube.[16] Ensure the final concentration of DMSO in the medium is non-toxic to your cells (typically <0.5%).
-
Final Mix: Once the stock solution is added, cap the tube and invert it several times to ensure homogeneity.
-
Application: Use the freshly prepared working solution immediately. Do not store aqueous dilutions.[12]
Visual Guides and Workflows
Caption: this compound inhibits the VEGFR-2 signaling cascade.
Caption: Workflow for preparing this compound solutions.
Troubleshooting Guide: this compound Precipitation in Media
Use this guide if you observe cloudiness, crystals, or precipitate after diluting your this compound stock solution into cell culture medium.
Caption: Decision tree for troubleshooting precipitation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Facebook [cancer.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound | C20H15ClN4 | CID 151194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medkoo.com [medkoo.com]
- 8. selleckchem.com [selleckchem.com]
- 9. raybiotech.com [raybiotech.com]
- 10. caymanchem.com [caymanchem.com]
- 11. raybiotech.com [raybiotech.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. This compound | Cell Signaling Technology [cellsignal.com]
- 14. glpbio.com [glpbio.com]
- 15. medkoo.com [medkoo.com]
- 16. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Identifying and mitigating Vatalanib off-target effects
Welcome to the technical support center for identifying and mitigating off-target effects of Vatalanib (also known as PTK787 or ZK 222584). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential experimental challenges and to offer detailed methodologies for robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary and known off-targets of this compound?
A1: this compound is a multi-targeted tyrosine kinase inhibitor. Its primary targets are the Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptor (PDGFR), and c-Kit.[1][2][3] Known off-targets that are inhibited in a similar nanomolar range include c-Fms.[3][4] At higher concentrations, it may also inhibit the Epidermal Growth Factor Receptor (EGFR) and Fibroblast Growth Factor Receptor (FGFR).[1]
Q2: My cells are showing unexpected phenotypes after this compound treatment that don't align with VEGFR/PDGFR/c-Kit inhibition. What could be the cause?
A2: Unexpected phenotypes could be due to this compound's off-target effects. It is crucial to validate that the observed phenotype is a direct result of inhibiting the intended target. This can be achieved by using a secondary, structurally unrelated inhibitor for the same target or by performing rescue experiments with downstream effectors of the target pathway. If the phenotype persists, it is likely due to off-target activity.
Q3: How can I confirm that this compound is engaging its intended target in my cellular model?
A3: Target engagement can be confirmed using several methods. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify direct binding of this compound to its target protein in intact cells.[5][6] Alternatively, you can assess the phosphorylation status of the direct downstream substrate of the target kinase via Western blotting or ELISA to confirm functional inhibition.
Q4: What are the best practices for minimizing off-target effects in my experiments?
A4: To minimize off-target effects, it is recommended to use the lowest effective concentration of this compound and to perform dose-response experiments to distinguish on-target from off-target effects. It is also advisable to use multiple, structurally distinct inhibitors for the same target to ensure the observed phenotype is not compound-specific. Additionally, validating your findings in multiple cell lines or model systems can help to confirm the on-target nature of the observed effects.
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound against its primary on-targets and known off-targets.
| On-Target Kinases | IC50 (nM) | Assay Type | Reference |
| VEGFR-1/Flt-1 | Less potent than VEGFR-2 | Cell-free | [7] |
| VEGFR-2/KDR/Flk-1 | 37 | Cell-free | [7] |
| VEGFR-3/Flt-4 | ~666 (18-fold less potent than VEGFR-2) | Cell-free | [7] |
| PDGFRβ | 580 | Cell-free | [7] |
| c-Kit | 730 | Cell-free | [7] |
| Known Off-Target Kinases | IC50 (nM) | Assay Type | Reference |
| c-Fms | Inhibited in nanomolar range | Not specified | [3][4] |
| Flk-1 | 270 | Cell-free | [7] |
Experimental Protocols & Troubleshooting
This section provides detailed protocols for key experiments to identify and characterize this compound's off-target effects, along with troubleshooting guides.
In Vitro Kinase Assay for Selectivity Profiling
This protocol is for determining the IC50 of this compound against a panel of purified kinases.
Methodology:
-
Reagents and Materials:
-
Purified recombinant kinases
-
Kinase-specific peptide substrates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 0.1 mg/ml BSA)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
ATP solution
-
Phosphoric acid (for stopping the reaction)
-
Filter paper or membrane for capturing phosphorylated substrate
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a 96-well plate, add the kinase, its specific substrate, and the this compound dilution.
-
Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding phosphoric acid.
-
Spot the reaction mixture onto filter paper and wash extensively to remove unincorporated ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.
-
Troubleshooting Guide:
| Problem | Possible Cause | Solution |
| High background signal | Non-specific binding of ATP to the filter paper. | Increase the number and duration of washes. |
| Low signal-to-noise ratio | Suboptimal enzyme or substrate concentration. | Titrate the kinase and substrate to find optimal concentrations. |
| Inconsistent results | Pipetting errors or variability in incubation times. | Use calibrated pipettes and ensure consistent timing for all reactions. |
Experimental Workflow for In Vitro Kinase Assay
Caption: Workflow for determining this compound's IC50 in an in vitro kinase assay.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol verifies the direct binding of this compound to its target protein inside intact cells.[5][6]
Methodology:
-
Reagents and Materials:
-
Cell culture medium and supplements
-
This compound stock solution
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibody against the target protein
-
Secondary antibody conjugated to HRP
-
Chemiluminescence substrate
-
SDS-PAGE and Western blotting equipment
-
-
Procedure:
-
Culture cells to ~80% confluency.
-
Treat cells with this compound or vehicle (DMSO) for a specific duration (e.g., 1-2 hours).
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellet in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or with lysis buffer.
-
Centrifuge to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody against the target protein.
-
Quantify the band intensities to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.
-
Troubleshooting Guide:
| Problem | Possible Cause | Solution |
| No clear melting curve | The protein is very stable or unstable. | Adjust the temperature range for heating. |
| No shift observed with this compound | This compound does not bind to the target in the tested conditions, or the concentration is too low. | Increase this compound concentration or incubation time. |
| High variability between replicates | Inconsistent heating or cell lysis. | Ensure uniform heating and complete cell lysis. |
CETSA Experimental Workflow
Caption: Workflow for performing a Cellular Thermal Shift Assay (CETSA).
Chemical Proteomics for Off-Target Identification
This protocol uses immobilized this compound to pull down interacting proteins from cell lysates for identification by mass spectrometry.
Methodology:
-
Reagents and Materials:
-
This compound analog with a linker for immobilization (if this compound itself cannot be immobilized)
-
Affinity beads (e.g., Sepharose)
-
Cell lysis buffer
-
Wash buffers of varying stringency
-
Elution buffer (e.g., high concentration of this compound, SDS-PAGE sample buffer)
-
Mass spectrometry-compatible reagents for protein digestion (e.g., trypsin)
-
LC-MS/MS system
-
-
Procedure:
-
Immobilize this compound onto affinity beads.
-
Prepare a native cell lysate.
-
Incubate the cell lysate with the this compound-conjugated beads. For competition experiments, pre-incubate the lysate with free this compound.
-
Wash the beads extensively to remove non-specific binders.
-
Elute the bound proteins from the beads.
-
Digest the eluted proteins into peptides using trypsin.
-
Analyze the peptides by LC-MS/MS to identify the proteins.
-
Compare the proteins identified in the this compound pulldown with a control (unconjugated beads) and competition experiments to identify specific binders.
-
Troubleshooting Guide:
| Problem | Possible Cause | Solution |
| High background of non-specific proteins | Insufficient washing or sticky beads. | Increase the stringency and number of washes. Use a blocking agent like BSA. |
| No known targets identified | Inefficient immobilization of this compound or loss of its activity. | Confirm the successful immobilization and binding activity of the conjugated this compound. |
| Low yield of eluted proteins | Strong binding of proteins to the beads. | Use a more stringent elution buffer. |
Chemical Proteomics Workflow
Caption: Workflow for identifying this compound off-targets using chemical proteomics.
Signaling Pathway Diagram
This compound's On-Target and Potential Off-Target Signaling
Caption: this compound's inhibition of on-target and potential off-target pathways.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Phase II trial of this compound in patients with advanced or metastatic pancreatic adenocarcinoma after first-line gemcitabine therapy (PCRT O4-001) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PTK 787/ZK 222584, a tyrosine kinase inhibitor of all known VEGF receptors, represses tumor growth with high efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
Technical Support Center: Optimizing Vatalanib Dosage in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the tyrosine kinase inhibitor, Vatalanib, in animal models. The focus is on optimizing dosage to reduce toxicity while maintaining efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally bioavailable small molecule that inhibits the tyrosine kinase activity of all known Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3).[1][2][3] It also inhibits other related receptor tyrosine kinases, including Platelet-Derived Growth Factor Receptor (PDGFR) and c-Kit.[1][2][3] By blocking these signaling pathways, this compound potently inhibits angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[1][3]
Q2: What is a typical effective oral dose range for this compound in mouse models?
A2: Based on preclinical studies, a common effective oral dose range for this compound in mouse models is 25-100 mg/kg, administered once daily.[1] A frequently used dose in xenograft studies is 50 mg/kg/day.[4]
Q3: What are the most common toxicities observed with this compound in animal models?
A3: The most common toxicities associated with this compound and other VEGFR tyrosine kinase inhibitors in animal models include hypertension, diarrhea, loss of body weight (as a surrogate for fatigue and anorexia), and potential for liver and kidney toxicities.[5][6][7] At higher doses, more severe adverse events, including mortality, have been reported.[7]
Q4: How can I prepare this compound for oral administration in mice?
A4: this compound can be formulated for oral gavage. A common method involves dissolving this compound in a vehicle such as a mixture of Dimethyl Sulfoxide (DMSO), PEG300, Tween 80, and water. Careful attention should be paid to the final concentration of each component to ensure solubility and minimize vehicle-related toxicity.
Troubleshooting Guides
Issue 1: Significant Body Weight Loss in Treated Animals
Table 1: this compound Dose-Dependent Body Weight Loss in Mice (Illustrative Data)
| Dosage (mg/kg/day) | Expected Mean Body Weight Loss (%) | Time to Onset | Recommended Action |
| 25 | < 5% | 7-14 days | Continue monitoring daily. |
| 50 | 5-10% | 5-10 days | Provide supportive care (e.g., diet gel, moistened food). Monitor food and water intake. |
| 75 | 10-15% | 3-7 days | Reduce dose to 50 mg/kg/day. Implement supportive care. Consider a 1-2 day drug holiday if weight loss exceeds 15%. |
| 100 | > 15% | 2-5 days | Immediately cease dosing. Provide intensive supportive care. Euthanize if animal becomes moribund. Re-evaluate experimental design and consider lower starting doses. |
Note: This table provides illustrative data based on typical findings in preclinical studies with tyrosine kinase inhibitors. Actual results may vary depending on the animal strain, age, and overall health.
Troubleshooting Steps:
-
Confirm Accurate Dosing: Double-check all calculations for dose and formulation preparation. Ensure the correct volume is being administered for the animal's current body weight.
-
Assess for Other Clinical Signs: Observe animals for signs of dehydration, lethargy, or rough coat, which can accompany weight loss.
-
Implement Supportive Care:
-
Provide highly palatable and easily accessible food, such as wet mash or nutrient gel packs.
-
Ensure easy access to water, potentially using a water bottle with a longer sipper tube or a shallow dish.
-
-
Dose Modification: If body weight loss exceeds 15%, a temporary cessation of treatment or a dose reduction is recommended.
Issue 2: Onset of Hypertension
Table 2: this compound and TKI-Induced Hypertension in Rodents
| Dosage (mg/kg/day) | Expected Systolic Blood Pressure Increase (mmHg) | Monitoring Frequency | Recommended Action |
| 25-50 | 10-20 | Weekly | Monitor blood pressure. |
| 75-100 | 20-40 | Twice weekly | Consider co-administration of an antihypertensive agent (e.g., amlodipine, enalapril).[8][9] If blood pressure increase is severe (>40 mmHg), consider dose reduction. |
Note: Data on specific this compound-induced blood pressure increases in mice is limited. This table is based on findings with other VEGFR TKIs in rodent models.[10]
Troubleshooting Steps:
-
Accurate Blood Pressure Measurement: Utilize a validated method for measuring blood pressure in rodents, such as tail-cuff plethysmography. Ensure the animals are acclimated to the procedure to minimize stress-induced hypertension.
-
Prophylactic Measures: For studies using higher doses of this compound, consider prophylactic administration of antihypertensive medications.
-
Therapeutic Intervention: If a significant increase in blood pressure is observed, initiate treatment with an antihypertensive agent. Calcium channel blockers (e.g., amlodipine) or ACE inhibitors (e.g., enalapril) are often effective.[8][9]
-
Dose Adjustment: If hypertension is severe or refractory to treatment, a reduction in the this compound dose may be necessary.
Issue 3: Development of Diarrhea
Table 3: Management of this compound-Induced Diarrhea
| Severity of Diarrhea | Clinical Signs | Recommended Action |
| Mild (Grade 1-2) | Soft, but formed stools; slight increase in frequency. | Administer loperamide (e.g., 1-2 mg/kg subcutaneously or orally).[11] Ensure adequate hydration with easy access to water. |
| Moderate (Grade 2-3) | Loose, unformed stools; moderate increase in frequency. | Increase loperamide dose and frequency.[1] Provide subcutaneous fluids for hydration. Monitor for dehydration (skin tenting). |
| Severe (Grade 3-4) | Watery, frequent stools; signs of dehydration and lethargy. | Discontinue this compound treatment. Administer subcutaneous octreotide (e.g., 100-150 µg/kg).[12] Provide aggressive fluid therapy. Euthanize if animal becomes moribund. |
Troubleshooting Steps:
-
Monitor Fecal Consistency: Regularly check cages for the presence and consistency of fecal pellets.
-
Maintain Hydration: Diarrhea can quickly lead to dehydration. Ensure animals have continuous access to water. Consider providing electrolyte solutions.
-
Pharmacological Intervention:
-
Dietary Support: Provide easily digestible, low-fiber food.
Experimental Protocols
Protocol 1: Preparation and Oral Administration of this compound
-
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
PEG300
-
Tween 80
-
Sterile water for injection
-
Sterile tubes and syringes
-
Oral gavage needles
-
-
Procedure for a 10 mg/mL solution:
-
Dissolve this compound in DMSO to create a stock solution (e.g., 100 mg/mL).
-
In a sterile tube, add the required volume of the this compound stock solution.
-
Add PEG300 to a final concentration of 40% of the total volume.
-
Add Tween 80 to a final concentration of 5% of the total volume.
-
Add sterile water to reach the final desired volume.
-
Vortex thoroughly until the solution is clear.
-
-
Administration:
-
Administer the solution to mice via oral gavage using an appropriate gauge gavage needle.
-
The volume to be administered should be calculated based on the animal's body weight (typically 5-10 mL/kg).
-
Protocol 2: Monitoring for this compound-Induced Toxicity
-
Daily Monitoring:
-
Record body weight.
-
Observe for clinical signs of toxicity, including changes in posture, activity, grooming, and fecal consistency.
-
Monitor food and water intake.
-
-
Weekly Monitoring:
-
Measure blood pressure using a tail-cuff system.
-
-
Bi-weekly or Terminal Monitoring:
-
Collect blood via an appropriate method (e.g., submandibular or cardiac puncture at termination) for complete blood count (CBC) and serum chemistry analysis. Key parameters to assess include:
-
Liver function: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and bilirubin.
-
Kidney function: Blood urea nitrogen (BUN) and creatinine.
-
-
At the end of the study, perform a complete necropsy and collect major organs (liver, kidneys, heart, lungs, spleen, and gastrointestinal tract) for histopathological analysis.
-
Visualizations
Caption: this compound inhibits VEGFR, PDGFR, and c-Kit signaling pathways.
Caption: Experimental workflow for a this compound in vivo study.
Caption: Decision tree for managing this compound-induced toxicities.
References
- 1. Chemotherapy-Induced Diarrhea: Options for Treatment and Prevention [jhoponline.com]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Combination of this compound and a 20-HETE synthesis inhibitor results in decreased tumor growth in an animal model of human glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase II trial of this compound in patients with advanced or metastatic pancreatic adenocarcinoma after first-line gemcitabine therapy (PCRT O4-001) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acc.org [acc.org]
- 7. A Phase II Study of the Oral VEGF Receptor Tyrosine Kinase Inhibitor this compound (PTK787/ZK222584) in Myelodysplastic Syndrome: Cancer and Leukemia Group B Study 10105 (Alliance) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Tyrosine kinase inhibitor-induced hypertension—marker of anti-tumour treatment efficacy or cardiovascular risk factor? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Long‐term cardiovascular effects of vandetanib and pazopanib in normotensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Managing Chemotherapy-Induced Diarrhea: Efficacy of Interventions for Cancer Patients – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 12. Prevention and management of chemotherapy-induced diarrhea in patients with colorectal cancer: a consensus statement by the Canadian Working Group on Chemotherapy-Induced Diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
Common adverse effects of Vatalanib in preclinical research
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in anticipating and troubleshooting common adverse effects of Vatalanib in preclinical research settings.
Frequently Asked Questions (FAQs)
Q1: What are the most common adverse effects observed with this compound in preclinical animal models?
A1: Based on available preclinical data, this compound is generally well-tolerated at therapeutic doses. In studies involving nude mice with various human carcinoma xenografts, daily oral administration of this compound at doses of 25-100 mg/kg did not produce significant effects on circulating blood cells or bone marrow leukocytes.[1] Additionally, the same study noted no impairment in wound healing.[1]
Q2: Have any specific biomarkers been identified in preclinical studies that correlate with this compound's biological activity or potential for adverse effects?
A2: Yes, in a preclinical mouse melanoma metastasis model, an increase in plasma Vascular Endothelial Growth Factor (VEGF) levels was observed at oral doses of 50 mg/kg and above. This finding was consistent with observations in early clinical trials and may serve as a pharmacodynamic biomarker of this compound's biological activity.
Q3: What are the known on-target and potential off-target effects of this compound that could contribute to adverse findings?
A3: this compound is a multi-targeted tyrosine kinase inhibitor, primarily targeting all known VEGF receptors (VEGFR-1, -2, and -3). It also inhibits other receptor tyrosine kinases, including Platelet-Derived Growth Factor Receptor (PDGFR), c-Kit, and c-Fms. The on-target inhibition of VEGFR is responsible for its anti-angiogenic effects but can also lead to class-specific adverse effects. While specific preclinical off-target toxicities are not extensively documented in publicly available literature, its multi-targeted nature suggests the potential for a broader range of effects compared to more selective inhibitors.
Troubleshooting Guides
Problem: Unexpected lack of efficacy or unusual tumor growth kinetics in xenograft models.
Possible Cause: In a preclinical model of human glioma, it was observed that this compound administered to animals with established tumors led to an increase in tumor volume and permeability. This suggests that the timing of this compound administration relative to tumor development might be critical and could, in some contexts, lead to unexpected results.
Suggested Mitigation:
-
Optimize Dosing Schedule: Initiate this compound treatment at an earlier stage of tumor development in your experimental model.
-
Monitor Tumor Microenvironment: Investigate changes in tumor vascularity and permeability using imaging techniques like dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) to better understand the drug's effect in your specific model.
-
Combination Therapy: Consider combining this compound with other agents that may counteract potential resistance mechanisms or paradoxical effects.
Quantitative Data Summary
| Parameter | Animal Model | Dosing Regimen | Observation | Reference |
| Hematological Effects | Nude Mice (with human carcinoma xenografts) | 25-100 mg/kg, oral, daily | No significant effect on circulating blood cells or bone marrow leukocytes | [1] |
| Wound Healing | Nude Mice | 25-100 mg/kg, oral, daily | No impairment of wound healing | [1] |
| Plasma VEGF Levels | C57BL/6 Mice (with B16/BL6 melanoma) | ≥ 50 mg/kg, oral | Increase in plasma VEGF levels |
Experimental Protocols
Assessment of Hematological Effects and General Tolerability in Xenograft Models
This protocol is a generalized representation based on common practices in preclinical oncology research.
1. Animal Model:
-
Use immunodeficient mice (e.g., nude mice) to allow for the growth of human tumor xenografts.
2. Tumor Implantation:
-
Implant human carcinoma cells subcutaneously into the flank of the mice.
-
Allow tumors to reach a predetermined size before initiating treatment.
3. Dosing:
-
Prepare this compound in a suitable vehicle for oral administration.
-
Administer this compound daily via oral gavage at doses ranging from 25 to 100 mg/kg.
-
Include a vehicle control group.
4. Monitoring:
-
Monitor animal body weight and general health daily.
-
Measure tumor volume regularly (e.g., twice weekly) using calipers.
-
At the end of the study, collect blood samples via cardiac puncture for complete blood count (CBC) analysis to assess effects on red blood cells, white blood cells, and platelets.
-
Harvest bone marrow (e.g., from the femur) for histopathological analysis of leukocyte populations.
5. Wound Healing Assessment (if applicable):
-
Create a small, standardized full-thickness skin wound on the dorsum of the mice.
-
Administer this compound or vehicle as described above.
-
Measure the wound area daily or at set intervals to assess the rate of closure.
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits VEGFR, PDGFR, and c-Kit signaling.
Caption: Preclinical xenograft study workflow for this compound.
References
Interpreting unexpected outcomes in Vatalanib experiments
Welcome to the technical support center for Vatalanib (also known as PTK787/ZK 222584) experiments. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected outcomes and troubleshoot common issues encountered during in vitro and in vivo studies with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an orally bioavailable, multi-targeted tyrosine kinase inhibitor. Its primary mechanism of action is the inhibition of all known Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3). It also inhibits the Platelet-Derived Growth Factor Receptor (PDGFR) and c-Kit at sub-micromolar concentrations. By blocking these signaling pathways, this compound inhibits angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.
Q2: What are the expected outcomes of this compound treatment in preclinical cancer models?
In preclinical models, this compound is expected to inhibit the proliferation and migration of endothelial cells, leading to a reduction in tumor angiogenesis. This can result in the suppression of tumor growth and metastasis. In some cancer cell lines, particularly those dependent on VEGFR, PDGFR, or c-Kit signaling, this compound may also have direct anti-proliferative and pro-apoptotic effects.
Q3: My cancer cell line is not responding to this compound treatment in vitro. What are the possible reasons?
There are several potential reasons for a lack of response to this compound in an in vitro setting:
-
Low or absent expression of target receptors: The cancer cell line may not express sufficient levels of VEGFR, PDGFR, or c-Kit for this compound to exert a significant effect.
-
Insensitivity of the cell line to angiogenesis inhibition: Some tumor cell lines may be less dependent on angiogenesis for growth in a 2D culture environment.
-
Presence of resistance mechanisms: The cells may possess intrinsic or acquired resistance to this compound.
-
Suboptimal experimental conditions: Issues with drug concentration, treatment duration, or cell culture conditions can affect the outcome.
Troubleshooting Guides
Issue 1: No or Low Efficacy of this compound in In Vitro Experiments
If you observe minimal or no effect of this compound on your cancer cell line, follow this troubleshooting workflow:
dot
Vatalanib Drug-Drug Interactions: A Technical Support Guide for Researchers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vatalanib. The information is designed to address potential drug-drug interaction issues that may be encountered during preclinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for this compound?
A1: this compound is extensively metabolized, primarily through oxidative metabolism.[1] The major cytochrome P450 (CYP) enzyme involved is CYP3A4, with contributions from CYP2D6 and CYP1A2.[2] This metabolism results in two major pharmacologically inactive metabolites and one minor active metabolite.[2]
Q2: I'm observing a decrease in this compound exposure over time in my multi-day in vivo study. What could be the cause?
A2: This is a known characteristic of this compound. The compound induces its own metabolism, a phenomenon known as autoinduction.[2] This is likely due to the induction of CYP3A4. Clinical studies have shown that this compound's systemic exposure can decrease by approximately 50-58% after about seven days of continuous dosing.[2] Researchers should account for this time-dependent pharmacokinetic variability in their experimental design and data analysis.
Q3: Are there any known clinically significant drug-drug interactions with this compound?
A3: Yes, several clinically relevant interactions have been observed:
-
CYP3A4 Inducers: Co-administration of this compound with strong CYP3A4 inducers, such as certain anti-epileptic drugs (e.g., phenytoin, carbamazepine), will significantly increase this compound's metabolism, leading to lower plasma concentrations and potentially reduced efficacy.
-
CYP3A4 Inhibitors: Conversely, co-administration with strong CYP3A4 inhibitors is expected to decrease this compound's metabolism, leading to higher plasma concentrations and an increased risk of toxicities. For example, the serum concentration of this compound may be increased when combined with voriconazole, a known CYP3A4 inhibitor.[1]
-
Bevacizumab: When this compound was administered with bevacizumab, another angiogenesis inhibitor, enhanced toxicities, particularly proteinuria and hypertension, were observed.[3]
-
Everolimus: In a phase Ib study, the combination of this compound and the mTOR inhibitor everolimus did not appear to cause significant pharmacokinetic interactions, with no major changes in the exposure of either drug.[4]
Q4: Does this compound have the potential to inhibit CYP enzymes and affect the metabolism of other drugs?
A4: Based on predictive models, this compound is suggested to have inhibitory potential against several CYP enzymes, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.[1] This suggests a potential for this compound to increase the plasma concentrations of co-administered drugs that are substrates of these enzymes. For instance, it is predicted that the serum concentration of acetaminophen may be increased when combined with this compound.[1] However, there is a lack of publicly available, experimentally determined IC50 values to confirm the extent of this inhibition for most CYPs.
Q5: How does this compound interact with drug transporters?
Data Presentation
Table 1: Predicted In Vitro Interactions of this compound with Cytochrome P450 Enzymes
| CYP Isozyme | Predicted Interaction | Potential Clinical Consequence | Citation |
| CYP3A4 | Substrate & Potential Inhibitor | This compound levels are affected by CYP3A4 inducers/inhibitors. May increase levels of other CYP3A4 substrates. | [1][2] |
| CYP2D6 | Substrate & Potential Inhibitor | Minor metabolic pathway. May increase levels of CYP2D6 substrates. | [1][2] |
| CYP1A2 | Substrate & Potential Inhibitor | Minor metabolic pathway. May increase levels of CYP1A2 substrates. | [1][2] |
| CYP2C9 | Potential Inhibitor | May increase levels of CYP2C9 substrates (e.g., warfarin, NSAIDs). | [1] |
| CYP2C19 | Potential Inhibitor | May increase levels of CYP2C19 substrates (e.g., omeprazole). | [1] |
Note: The inhibitory potential is based on computational predictions from DrugBank and requires experimental verification.
Experimental Protocols
General Protocol for In Vitro Cytochrome P450 Inhibition Assay
Since a specific, published protocol for this compound is unavailable, this guide provides a general methodology for assessing the direct inhibitory potential of a compound like this compound on CYP450 enzymes using human liver microsomes.
Objective: To determine the IC50 value of this compound for major CYP450 isoforms (e.g., CYP3A4, CYP2D6, CYP1A2, CYP2C9, and CYP2C19).
Materials:
-
This compound
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
CYP-isoform specific probe substrates (e.g., midazolam for CYP3A4, dextromethorphan for CYP2D6)
-
Positive control inhibitors for each isoform
-
Phosphate buffer
-
Acetonitrile or other quenching solvent
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents: Prepare stock solutions of this compound, probe substrates, and control inhibitors in an appropriate solvent (e.g., DMSO). Create a series of dilutions for this compound to test a range of concentrations.
-
Incubation Setup: In a 96-well plate, combine the phosphate buffer, HLM, and the this compound dilution (or control inhibitor/vehicle).
-
Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow this compound to interact with the enzymes.
-
Initiation of Reaction: Add the isoform-specific probe substrate to all wells. Immediately after, add the NADPH regenerating system to initiate the metabolic reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time, ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding a cold quenching solvent (e.g., acetonitrile) containing an internal standard for analytical quantification.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the formation of the metabolite from the probe substrate.
-
Data Analysis: Calculate the percentage of inhibition of metabolite formation at each this compound concentration compared to the vehicle control. Plot the percent inhibition against the this compound concentration and fit the data to a suitable model to determine the IC50 value.
Visualizations
Caption: this compound's metabolic pathways and points of potential drug-drug interactions.
Caption: A generalized workflow for an in vitro CYP450 inhibition assay.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound population pharmacokinetics in patients with myelodysplastic syndrome: CALGB 10105 (Alliance) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase I trial of this compound (PTK/ZK) in combination with bevacizumab in patients with refractory and/or advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Phase Ib Study of Combined VEGFR and mTOR Inhibition With this compound and Everolimus in Patients With Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug transporters: recent advances concerning BCRP and tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of OATP transporters on pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of the Breast Cancer Resistance Protein (BCRP/ABCG2) in Drug Transport—an Update - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Vatalanib Target Engagement: A Preclinical Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Vatalanib's performance in preclinical models, with a focus on validating its engagement with key therapeutic targets. Experimental data is presented alongside detailed methodologies to support researchers in their evaluation of this multi-targeted tyrosine kinase inhibitor.
Data Presentation: this compound and Comparators in Preclinical Models
This compound is a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptor (PDGFR), and c-Kit.[1][2] Its anti-angiogenic and anti-tumor effects have been evaluated in a variety of in vitro and in vivo preclinical models. This section summarizes key quantitative data to facilitate a comparison with other well-established VEGFR inhibitors, Sunitinib and Sorafenib.
Table 1: In Vitro Kinase Inhibition
| Compound | Target | IC50 (nM) | Notes |
| This compound | VEGFR-1 (Flt-1) | 77 | |
| VEGFR-2 (KDR/Flk-1) | 27 - 37 | [3][4] | |
| VEGFR-3 (Flt-4) | ~666 | 18-fold less potent than against VEGFR-2[3] | |
| PDGFRβ | 580 | [3] | |
| c-Kit | 730 | [3] | |
| Sunitinib | VEGFR-1 | 80 | |
| VEGFR-2 | 2 | ||
| VEGFR-3 | 7 | ||
| PDGFRβ | 69 | ||
| c-Kit | 9 | ||
| Sorafenib | VEGFR-1 | 15 | |
| VEGFR-2 | 90 | ||
| VEGFR-3 | 20 | ||
| PDGFRβ | 57 | ||
| c-Kit | 68 |
Table 2: In Vitro Cellular Assay Performance
| Compound | Cell Line | Assay | IC50 (nM) |
| This compound | HUVECs | VEGF-induced proliferation | 7.1[4] |
| CHO (KDR transfected) | VEGF-induced KDR phosphorylation | 34[4] | |
| HUVECs (KDR transfected) | VEGF-induced KDR phosphorylation | 17[4] |
Table 3: In Vivo Xenograft Model Efficacy
| Compound | Tumor Model | Host | Dosing | Tumor Growth Inhibition (TGI) |
| This compound | Gastric Cancer (N87) | Nude mice | 50 mg/kg, p.o., daily | Significant delay in tumor growth to 1000 mm³ vs. placebo[1] |
| Glioma (U251) | Nude mice | 50 mg/kg, p.o., daily | Showed increased tumor volume when treatment started on developed tumors[5] | |
| Pancreatic Cancer | Nude mice | Not specified | Significant anti-tumor activity and decreased microvessel density[6] | |
| Sorafenib | Hepatocellular Carcinoma (PLC/PRF/5) | Nude mice | 30 mg/kg, p.o., daily | Significant tumor growth inhibition[7] |
| Renal Cell Carcinoma (786-O) | Nude mice | Not specified | Tumor growth inhibition | |
| Sunitinib | Hepatocellular Carcinoma | Nude mice | 40 mg/kg, p.o., daily | Suppressed tumor growth, but less effective than Sorafenib in this model |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
In Vitro Kinase Assay
This protocol is a generalized procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
-
Reagents and Materials: Recombinant kinase, kinase buffer, ATP, substrate peptide, test compound (this compound, Sunitinib, or Sorafenib), 96-well plates, radioactive [γ-³²P]ATP or fluorescent-labeled ATP analog, scintillation counter or fluorescence plate reader.
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the recombinant kinase, its specific substrate peptide, and the kinase buffer.
-
Add the diluted test compound to the wells. Include a no-compound control.
-
Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP or a fluorescent analog).
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated ATP.
-
Measure the amount of phosphorylated substrate using a scintillation counter or fluorescence plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the no-compound control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Western Blot for p-VEGFR-2 Inhibition
This protocol details the steps to assess the inhibition of VEGFR-2 phosphorylation in cells treated with a kinase inhibitor.
-
Cell Culture and Treatment:
-
Culture human umbilical vein endothelial cells (HUVECs) or another suitable cell line expressing VEGFR-2.
-
Starve the cells in a serum-free medium for 24 hours.
-
Pre-treat the cells with various concentrations of this compound or a comparator for 2 hours.
-
Stimulate the cells with recombinant human VEGF (e.g., 50 ng/mL) for 10 minutes.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated VEGFR-2 (p-VEGFR-2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe with an antibody against total VEGFR-2 as a loading control.
-
-
Data Analysis: Quantify the band intensities for p-VEGFR-2 and total VEGFR-2. Normalize the p-VEGFR-2 signal to the total VEGFR-2 signal for each sample.
Cell Proliferation Assay (BrdU Incorporation)
This assay measures the proliferation of cells by quantifying the incorporation of bromodeoxyuridine (BrdU) into newly synthesized DNA.
-
Cell Seeding and Treatment:
-
Seed HUVECs in a 96-well plate and allow them to adhere overnight.
-
Replace the growth medium with a basal medium containing a low percentage of serum.
-
Add various concentrations of this compound or a comparator to the wells.
-
Stimulate the cells with VEGF.
-
-
BrdU Labeling and Detection:
-
Add BrdU labeling solution to each well and incubate for 2-24 hours.
-
Remove the labeling medium and fix the cells.
-
Add an anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase).
-
Add the enzyme substrate and measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of proliferation inhibition for each compound concentration relative to the VEGF-stimulated control. Determine the IC50 value from the dose-response curve.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a compound in a xenograft mouse model.
-
Animal Model:
-
Use immunodeficient mice (e.g., nude or SCID mice).
-
Subcutaneously inject a suspension of cancer cells (e.g., N87 gastric cancer cells) into the flank of each mouse.
-
-
Tumor Growth and Treatment:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound, comparator).
-
Administer the compounds daily via oral gavage (p.o.) at the desired dose.
-
-
Efficacy Evaluation:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and process them for further analysis (e.g., immunohistochemistry for microvessel density).
-
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathway targeted by this compound and a typical experimental workflow for its preclinical validation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. Combination of this compound and a 20-HETE synthesis inhibitor results in decreased tumor growth in an animal model of human glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase II trial of this compound in patients with advanced or metastatic pancreatic adenocarcinoma after first-line gemcitabine therapy (PCRT O4-001) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Vatalanib's Kinase Cross-Reactivity: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Vatalanib's kinase inhibition profile with other multi-targeted kinase inhibitors. Supported by experimental data, this analysis aims to inform research and development decisions by offering a clear perspective on this compound's selectivity and potential off-target effects.
This compound (also known as PTK787 or ZK 222584) is an orally available small molecule inhibitor that primarily targets Vascular Endothelial Growth Factor Receptors (VEGFRs), key mediators of angiogenesis.[1][2] It also exhibits inhibitory activity against other tyrosine kinases, including Platelet-Derived Growth Factor Receptor (PDGFR) and c-Kit.[1][3] Understanding the broader kinase cross-reactivity of this compound is crucial for predicting its therapeutic efficacy and potential side effects. This guide presents a comparative analysis of this compound's kinase selectivity against other well-established multi-kinase inhibitors: Sunitinib, Sorafenib, and Pazopanib.
Kinase Inhibition Profile: A Comparative Overview
The following table summarizes the inhibitory activity (IC50 or Kd values) of this compound and selected alternative kinase inhibitors against a panel of kinases. Lower values indicate higher potency. This data has been compiled from various publicly available kinome scan datasets and publications.
| Kinase Target | This compound | Sunitinib | Sorafenib | Pazopanib |
| VEGFR1 (Flt-1) | 77 nM (IC50)[3] | 2 nM (Kd) | 15 nM (Kd) | 10 nM (IC50) |
| VEGFR2 (KDR) | 37 nM (IC50)[3] | 0.8 nM (Kd) | 2 nM (Kd) | 30 nM (IC50) |
| VEGFR3 (Flt-4) | 667 nM (IC50)[3] | 0.6 nM (Kd) | 4 nM (Kd) | 47 nM (IC50) |
| PDGFRβ | 580 nM (IC50)[3] | 2 nM (Kd) | 57 nM (IC50)[4] | 84 nM (IC50) |
| c-Kit | 730 nM (IC50)[3] | 1 nM (Kd) | 68 nM (IC50)[4] | 74 nM (IC50) |
| FLT3 | - | 1 nM (Kd) | 59 nM (IC50)[4] | - |
| RET | - | 3 nM (Kd) | - | - |
| BRAF | - | - | 22 nM (IC50)[4] | - |
| c-RAF | - | - | 6 nM (IC50)[4] | - |
Experimental Protocols
The determination of kinase inhibitory activity, as presented in the comparative data table, is typically performed using in vitro biochemical assays. A common and well-established method is the radiolabeled ATP filter-binding assay .
Radiolabeled ATP Filter-Binding Kinase Assay
This assay directly measures the enzymatic activity of a purified kinase by quantifying the transfer of a radiolabeled phosphate group from adenosine triphosphate (ATP) to a specific substrate.
Principle: The assay relies on the principle that the phosphorylated substrate can be captured on a filter membrane, while the unreacted radiolabeled ATP is washed away. The amount of radioactivity remaining on the filter is directly proportional to the kinase activity. The inhibitory effect of a compound like this compound is determined by measuring the reduction in kinase activity in its presence.
Materials:
-
Purified recombinant kinase
-
Specific peptide or protein substrate for the kinase
-
[γ-³²P]ATP or [γ-³³P]ATP (radiolabeled ATP)
-
Non-radiolabeled ATP
-
Kinase reaction buffer (typically containing Tris-HCl, MgCl₂, MnCl₂, DTT, and a detergent)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Phosphocellulose or other suitable filter membranes
-
Wash buffer (e.g., phosphoric acid)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microtiter plate, the reaction components are added in a specific order: kinase reaction buffer, purified kinase, and the test compound at various concentrations.
-
Pre-incubation: The kinase and inhibitor are typically pre-incubated for a short period to allow for binding.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of a mixture of non-radiolabeled ATP and radiolabeled ATP, along with the specific substrate.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a defined period, allowing the kinase to phosphorylate the substrate.
-
Termination of Reaction: The reaction is stopped, often by the addition of a solution containing a high concentration of EDTA, which chelates the divalent cations (Mg²⁺, Mn²⁺) required for kinase activity.
-
Filter Binding: An aliquot of the reaction mixture is spotted onto a filter membrane. The substrate, now potentially radiolabeled, binds to the membrane.
-
Washing: The filter membranes are washed extensively with a wash buffer to remove any unreacted radiolabeled ATP and other unbound components.
-
Quantification: The filter membranes are dried, and a scintillation cocktail is added. The amount of radioactivity is then quantified using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition is calculated for each concentration of the test compound relative to a control reaction without the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the kinase activity, is then determined by fitting the data to a dose-response curve.
Visualizing this compound's Mechanism and Evaluation
To better understand the biological context of this compound's activity and the experimental process used for its characterization, the following diagrams are provided.
References
A Comparative Analysis of Vatalanib: Reproducibility and Validation of a Multi-Targeted Tyrosine Kinase Inhibitor
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Vatalanib's performance against other multi-targeted tyrosine kinase inhibitors. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways and workflows to aid in the critical evaluation of its research findings.
This compound (also known as PTK787 or ZK222584) is an orally bioavailable small molecule that inhibits multiple receptor tyrosine kinases, primarily targeting the vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptor-beta (PDGFRβ), and c-Kit.[1] Its mechanism of action centers on the inhibition of angiogenesis, a critical process for tumor growth and metastasis. This guide delves into the preclinical and clinical data to assess the reproducibility and validation of research findings related to this compound, comparing it with other well-established tyrosine kinase inhibitors: Sorafenib, Sunitinib, and Pazopanib.
Preclinical Efficacy and Kinase Selectivity: A Comparative Overview
The preclinical efficacy of this compound and its counterparts has been evaluated through in vitro kinase assays and cell-based proliferation assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these inhibitors against their intended targets and a broader panel of kinases to understand their selectivity.
| Kinase Target | This compound IC50 (nM) | Sorafenib IC50 (nM) | Sunitinib IC50 (nM) | Pazopanib IC50 (nM) |
| VEGFR1 (Flt-1) | 77[2] | 26[3] | - | 10[4] |
| VEGFR2 (KDR/Flk-1) | 37[5] | 90[3] | 80[6] | 30[4] |
| VEGFR3 (Flt-4) | ~666 (18-fold less potent than against VEGFR2)[5] | 20[3] | - | 47[4] |
| PDGFRβ | 580[5] | 57[3] | 2[6] | 84[4] |
| c-Kit | 730[5] | 68[3] | - | 74[4] |
| B-Raf | - | 22 (wild-type), 38 (V600E)[7] | - | - |
| Raf-1 | - | 6[7] | - | - |
| Flt-3 | - | 58[3] | - | - |
| FGFR1 | - | 580[7] | - | - |
Note: IC50 values can vary between different studies and assay conditions. The data presented here is a compilation from multiple sources for comparative purposes.
In Vivo Xenograft Studies: A Look at Anti-Tumor Activity
Animal xenograft models are crucial for validating the in vivo anti-tumor efficacy of drug candidates. The following table summarizes key findings from preclinical studies involving this compound and its comparators in various cancer models.
| Drug | Cancer Model | Key Findings |
| This compound | Gastric Cancer Xenograft | In combination with everolimus, reduced tumor size by approximately 50% compared to everolimus alone.[8] |
| Human Glioma Xenograft | Combination with a 20-HETE synthesis inhibitor resulted in decreased tumor growth.[9] | |
| Chronic Lymphocytic Leukemia Xenograft | At 100 mg/kg, reduced mean tumor volume to 26% of the control group after 21 days, representing a 76% tumor inhibition rate.[5] | |
| Pancreatic Cancer (Orthotopic) | Demonstrated significant anti-tumor activity and was correlated with decreased microvessel density.[10] | |
| This compound vs. Pazopanib | Chronic Lymphocytic Leukemia Xenograft | Both this compound and Pazopanib (at 100 mg/kg) showed similar efficacy, with tumor inhibition rates of 76% and 77%, respectively, after 21 days of treatment.[5] |
| Sorafenib | Hepatocellular Carcinoma (Orthotopic & Ectopic) | Suppressed tumor growth, angiogenesis, and cell proliferation, and induced apoptosis. A dose of 50 mg/kg showed greater anti-tumor effect than 40 mg/kg of Sunitinib in the same models.[11] |
| Anaplastic Thyroid Carcinoma (Orthotopic) | At 40 mg/kg and 80 mg/kg, inhibited tumor growth by 63% and 93%, respectively. | |
| Sunitinib | Hepatocellular Carcinoma (Ectopic & Orthotopic) | Suppressed tumor growth, angiogenesis, and cell proliferation, and induced apoptosis.[11] |
| Pazopanib | Non-Small Cell Lung Cancer Xenograft | Inhibited primary tumor growth and prolonged survival.[12] |
| Dedifferentiated Liposarcoma Xenograft | At 40 mg/kg twice daily, significantly delayed tumor growth by decreasing proliferation and inhibiting angiogenesis.[13] |
Clinical Validation: Insights from Key Clinical Trials
The translation of preclinical findings to clinical efficacy is a critical step in drug development. This compound has undergone extensive clinical investigation, most notably in colorectal and pancreatic cancers.
The CONFIRM Trials in Metastatic Colorectal Cancer
Two large, randomized, double-blind, placebo-controlled Phase III trials, CONFIRM-1 and CONFIRM-2, evaluated the efficacy of adding this compound to the FOLFOX4 chemotherapy regimen in patients with metastatic colorectal cancer.
| Trial | Patient Population | Primary Endpoint | Key Outcomes |
| CONFIRM-1 | First-line treatment | Progression-Free Survival (PFS) | The addition of this compound to FOLFOX4 did not significantly improve PFS compared to placebo plus FOLFOX4.[14] |
| CONFIRM-2 | Second-line treatment (after progression on an irinotecan-based regimen) | Overall Survival (OS) | The addition of this compound to FOLFOX4 did not significantly improve OS. However, a pre-planned subgroup analysis suggested a potential benefit in patients with high baseline lactate dehydrogenase (LDH) levels.[15] |
A retrospective analysis of tumor samples from the CONFIRM trials suggested that patients with high vascular density, as measured by pVEGFR2/KDR+ staining, had a significantly improved PFS when treated with this compound.[16]
Pancreatic Cancer Clinical Trials
This compound has also been investigated in patients with advanced pancreatic cancer. A Phase II study in patients who had failed first-line gemcitabine-based therapy showed that this compound was well-tolerated and resulted in a 6-month survival rate of 29% and a median progression-free survival of 2 months. Two patients had objective partial responses, and 28% had stable disease.[10]
Experimental Protocols
To ensure the reproducibility of research findings, detailed experimental protocols are essential. Below are methodologies for key assays used in the preclinical evaluation of this compound and similar tyrosine kinase inhibitors.
In Vitro Tyrosine Kinase Inhibition Assay (General Protocol)
This protocol outlines a general procedure for determining the inhibitory activity of a compound against a specific tyrosine kinase using a radiometric assay format.
Materials:
-
Recombinant tyrosine kinase
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP solution (containing [γ-32P]ATP)
-
Substrate (e.g., a synthetic peptide or protein)
-
Test compound (e.g., this compound) at various concentrations
-
96-well plates
-
Phosphocellulose paper or membrane
-
Scintillation counter
-
Stop solution (e.g., 75 mM phosphoric acid)
Procedure:
-
Prepare serial dilutions of the test compound in the kinase reaction buffer.
-
In a 96-well plate, add the recombinant tyrosine kinase and the substrate to each well.
-
Add the diluted test compound or vehicle control to the respective wells.
-
Initiate the kinase reaction by adding the ATP solution containing [γ-32P]ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by adding the stop solution.
-
Spot a portion of the reaction mixture from each well onto phosphocellulose paper or a membrane.
-
Wash the paper/membrane extensively with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-32P]ATP.
-
Measure the radioactivity on the paper/membrane using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Cell Proliferation (BrdU Incorporation) Assay
This assay measures the proliferation of cells by detecting the incorporation of 5-bromo-2'-deoxyuridine (BrdU), a thymidine analog, into newly synthesized DNA.
Materials:
-
Cells in culture (e.g., HUVECs)
-
Cell culture medium
-
BrdU labeling solution
-
Fixing/denaturing solution (e.g., containing paraformaldehyde and HCl)
-
Anti-BrdU primary antibody
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)
-
Substrate for the enzyme (e.g., TMB for HRP)
-
Stop solution
-
96-well microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with the test compound (e.g., this compound) at various concentrations for the desired duration.
-
Add the BrdU labeling solution to each well and incubate for a few hours to allow for BrdU incorporation into the DNA of proliferating cells.
-
Remove the culture medium and fix the cells with the fixing/denaturing solution. This step also denatures the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.
-
Wash the cells and add the anti-BrdU primary antibody to each well. Incubate to allow binding.
-
Wash the cells and add the enzyme-conjugated secondary antibody. Incubate to allow binding.
-
Wash the cells and add the enzyme substrate. A colorimetric reaction will develop in proportion to the amount of bound enzyme.
-
Stop the reaction with the stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of proliferation inhibition and determine the IC50 value.
In Vivo Tumor Xenograft Model
This protocol describes a general procedure for evaluating the anti-tumor activity of a compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human tumor cells (e.g., colorectal or pancreatic cancer cell lines)
-
Cell culture medium
-
Test compound (e.g., this compound) formulated for administration (e.g., oral gavage)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Inject a suspension of human tumor cells subcutaneously into the flank of the immunocompromised mice.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week). Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for microvessel density).
-
Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy of the compound.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in Graphviz DOT language.
This compound's Targeted Signaling Pathways
Experimental Workflow for In Vivo Xenograft Study
Logical Relationship of this compound's Clinical Development
References
- 1. Pazopanib and anti-VEGF therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Patient-derived xenograft models of colorectal cancer in pre-clinical research: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical and Preclinical Targeting of Oncogenic Pathways in PDAC: Targeted Therapeutic Approaches for the Deadliest Cancer | MDPI [mdpi.com]
- 7. Comparison of efficacy and toxicity of bevacizumab, endostar and apatinib in transgenic and human lung cancer xenograftzebrafish model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Find Lilly Clinical Trials | Learn About Our Research [trials.lilly.com]
- 9. Phase II trial of this compound in patients with advanced or metastatic pancreatic adenocarcinoma after first-line gemcitabine therapy (PCRT O4-001) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparing the efficacy of sunitinib with sorafenib in xenograft models of human hepatocellular carcinoma: mechanistic explanation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differences Between Sorafenib and Lenvatinib Treatment from Genetic and Clinical Perspectives for Patients with Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Angiogenesis in Pancreatic Cancer: Pre-Clinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound in advanced colorectal cancer: two studies with identical results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Vascular density analysis in colorectal cancer patients treated with this compound (PTK787/ZK222584) in the randomised CONFIRM trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Vatalanib Disposal Protocol: A Guide for Laboratory Personnel
This document provides a comprehensive, step-by-step guide for the proper disposal of Vatalanib, an investigational tyrosine kinase inhibitor. The procedures outlined below are designed to ensure the safety of laboratory personnel and to mitigate environmental impact, aligning with standard practices for the handling of research-grade chemicals and investigational drugs.
Hazard Assessment and Safety Precautions
This compound's formal hazardous classification can be inconsistent across safety data sheets (SDS). While some sources may not classify it as hazardous under the Globally Harmonized System (GHS), others indicate it is "Harmful if swallowed" and "Very toxic to aquatic life with long lasting effects"[1]. Due to this potential for aquatic toxicity, it is imperative to handle and dispose of this compound as a hazardous chemical waste.
Personal Protective Equipment (PPE) required when handling this compound and its waste:
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses with side shields or goggles.
-
Lab Coat: A standard lab coat should be worn.
This compound Waste Segregation and Collection
Proper segregation of waste is critical to ensure safe and compliant disposal. This compound waste should be categorized as follows:
-
Solid this compound Waste:
-
Expired or unused this compound powder.
-
Contaminated consumables, such as weighing boats, pipette tips, and centrifuge tubes.
-
Contaminated PPE (gloves, etc.).
-
-
Liquid this compound Waste:
-
Solutions containing this compound.
-
Solvents used to dissolve this compound.
-
Aqueous solutions from experimental procedures.
-
-
Sharps Waste:
-
Needles and syringes used for dissolving or transferring this compound solutions.
-
All waste containers must be clearly labeled with "Hazardous Waste - this compound" and the specific contents (e.g., "Solid this compound Waste," "Liquid this compound Waste in DMSO").
Step-by-Step Disposal Procedures
Disposal of Solid this compound Waste:
-
Collect all solid waste contaminated with this compound in a designated, leak-proof plastic bag or container.
-
Seal the bag or container and place it in a larger, designated hazardous waste container for solids.
-
Ensure the outer container is properly labeled.
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
Disposal of Liquid this compound Waste:
-
Collect all liquid waste containing this compound in a designated, sealed, and chemical-resistant container.
-
Do not pour this compound solutions down the drain. The potential for aquatic toxicity makes drain disposal unacceptable[1].
-
The container should be stored in a secondary containment bin to prevent spills.
-
When the container is full, ensure it is tightly sealed and properly labeled.
-
Arrange for pickup and disposal through your institution's EHS office or a licensed hazardous waste disposal contractor.
Disposal of Sharps Waste:
-
Place all sharps contaminated with this compound into a designated sharps container.
-
Do not overfill the sharps container.
-
Once the container is full, seal it and arrange for disposal through your institution's EHS or a licensed medical/hazardous waste disposal service.
Decontamination of Laboratory Surfaces and Equipment
In the event of a spill or for routine cleaning of surfaces and equipment that have come into contact with this compound, follow these steps:
-
Prepare a decontamination solution (e.g., 10% bleach solution, followed by a rinse with 70% ethanol and then water, or as recommended by your institution's safety protocols).
-
Wear appropriate PPE.
-
Absorb any liquid spills with an inert absorbent material.
-
Wipe the contaminated area with the decontamination solution.
-
All materials used for cleaning (e.g., paper towels, absorbent pads) should be disposed of as solid this compound waste.
Institutional and Regulatory Compliance
Disposal of investigational drugs like this compound is governed by institutional policies and local, state, and federal regulations[2][3]. Always consult with your institution's EHS office to ensure that your disposal procedures are in full compliance. Maintain accurate records of this compound usage and disposal as required by your institution and any relevant research protocols[4][5].
Quantitative Data
At present, there is no publicly available quantitative data specifying concentration limits for different this compound disposal methods. The precautionary principle dictates treating all this compound waste as hazardous.
Experimental Protocols
There are currently no established and verified experimental protocols for the chemical inactivation of this compound for disposal purposes in a standard laboratory setting. Therefore, the recommended disposal method is through a licensed hazardous waste contractor.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for this compound Waste Disposal.
References
Personal protective equipment for handling Vatalanib
This document provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals handling Vatalanib. The following procedural guidance is designed to ensure the safe handling, storage, and disposal of this compound, as well as to provide clear protocols for emergency situations and experimental use.
Personal Protective Equipment (PPE)
Given the cytotoxic potential of this compound and its formulation as a powder, a conservative approach to personal protective equipment is essential to minimize exposure. While some safety data sheets (SDS) state that respiratory protection is not required under normal use, the potential for aerosolization of the powder warrants a higher level of precaution.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Protection Type | Minimum Requirement | Recommended for Powder Handling | Standard/Specification |
| Eye Protection | Safety glasses with side shields | Chemical safety goggles | ANSI Z87.1 / EN 166 |
| Hand Protection | Nitrile gloves (single pair) | Double-gloving with nitrile gloves | ASTM D6319 / EN 374 |
| Body Protection | Laboratory coat | Disposable solid-front gown | --- |
| Respiratory Protection | Not required (if handled in a fume hood) | N95 or P1 respirator | NIOSH or CEN approved |
Note: Always handle this compound powder within a certified chemical fume hood or other ventilated enclosure.
Operational and Disposal Plans
2.1. Handling and Storage
-
Receiving: Upon receipt, inspect the container for any damage or leaks. The package should be opened in a designated area, preferably within a fume hood.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[1] For long-term stability, storage at -20°C is recommended.[1]
-
Weighing and Solution Preparation: All handling of this compound powder, including weighing and solution preparation, must be conducted within a chemical fume hood. Use dedicated spatulas and weighing boats. Decontaminate all surfaces after use.
2.2. Disposal Plan
This compound and all contaminated materials should be treated as cytotoxic waste and disposed of in accordance with institutional and local regulations.
Table 2: this compound Waste Disposal Procedures
| Waste Type | Disposal Procedure |
| Solid Waste | - Contaminated PPE (gloves, gowns, etc.), weighing papers, and other labware. - Place in a designated, sealed, and clearly labeled "Cytotoxic Waste" or "Chemotherapeutic Waste" container. |
| Liquid Waste | - Unused this compound solutions, contaminated cell culture media. - Collect in a sealed, leak-proof, and clearly labeled "Cytotoxic Liquid Waste" container. Do not pour down the drain. |
| Sharps | - Needles, syringes, and other sharps contaminated with this compound. - Dispose of immediately in a designated, puncture-resistant "Cytotoxic Sharps" container. |
Final disposal of cytotoxic waste is typically through incineration by a licensed hazardous waste management company.
Emergency Procedures
3.1. Spill Response
For a powder spill:
-
Evacuate and Secure: Immediately evacuate the area and restrict access.
-
Don PPE: Wear appropriate PPE, including a respirator, chemical goggles, a lab coat or gown, and double nitrile gloves.
-
Containment: Gently cover the spill with absorbent pads to prevent further dispersal of the powder.
-
Cleanup: Carefully dampen the absorbent material with water to avoid raising dust. Collect the material using a scoop and place it into a labeled cytotoxic waste container.
-
Decontamination: Clean the spill area with a detergent solution and then rinse with water. All cleaning materials must be disposed of as cytotoxic waste.
For a liquid spill:
-
Evacuate and Secure: Evacuate the immediate area and prevent the spill from spreading.
-
Don PPE: Wear appropriate PPE as described above.
-
Absorption: Cover the spill with absorbent material (e.g., chemical absorbent pads or granules).
-
Collection: Collect the absorbed material and place it in a labeled cytotoxic waste container.
-
Decontamination: Clean the spill area with a suitable laboratory detergent and rinse thoroughly. Dispose of all cleaning materials as cytotoxic waste.
3.2. Personal Exposure
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1] |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1] |
Experimental Protocols
4.1. In Vitro Kinase Assay
This protocol is adapted from a method to determine the inhibitory activity of this compound on VEGFR2 kinase.
-
Prepare Reagents:
-
Recombinant GST-fused VEGFR2 kinase domain.
-
Kinase buffer (e.g., 20 mM Tris-HCl, pH 7.5, 1-3 mM MnCl₂, 3-10 mM MgCl₂, 1 mM DTT).
-
Substrate: Poly(Glu:Tyr 4:1) peptide.
-
ATP solution containing γ-[³³P]ATP.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
-
Assay Procedure:
-
In a 96-well plate, combine the VEGFR2 enzyme, substrate, and kinase buffer.
-
Add serial dilutions of this compound or DMSO (vehicle control).
-
Initiate the reaction by adding the ATP solution.
-
Incubate at room temperature for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by adding EDTA.
-
Transfer the reaction mixture to a filter membrane to capture the phosphorylated substrate.
-
Wash the membrane to remove unincorporated ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
4.2. In Vivo Tumor Xenograft Model
This protocol provides a general workflow for evaluating the efficacy of this compound in a mouse xenograft model.
-
Cell Culture and Implantation:
-
Culture a human tumor cell line (e.g., a colorectal or pancreatic cancer cell line) under standard conditions.
-
Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude mice).
-
-
Tumor Growth and Treatment:
-
Monitor the mice regularly for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Prepare the this compound formulation for oral administration (e.g., suspended in a vehicle like 0.5% carboxymethylcellulose).
-
Administer this compound or the vehicle control to the respective groups daily by oral gavage.
-
-
Efficacy Evaluation:
-
Measure tumor volume with calipers at regular intervals (e.g., twice a week).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
-
Data Analysis:
-
Compare the tumor growth rates and final tumor weights between the treatment and control groups.
-
Analyze relevant biomarkers if applicable.
-
Visualizations
Caption: A flowchart outlining the key steps for the safe handling of this compound in a laboratory setting.
Caption: A decision-making workflow for the appropriate response to a this compound spill.
Caption: A diagram illustrating how this compound inhibits the VEGFR-2 signaling cascade.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
